Fleephilone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H27NO7 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[(12S,13R,16R)-12-hydroxy-5-methyl-4,6-dioxo-15-[(1E,3E)-penta-1,3-dienyl]-14-oxa-9-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,7-trien-5-yl] 3-hydroxybutanoate |
InChI |
InChI=1S/C24H27NO7/c1-4-5-6-7-17-20-14-11-18(28)24(3,32-19(29)10-13(2)26)23(30)15(14)12-25-9-8-16(27)22(31-17)21(20)25/h4-7,11-13,16,21-22,26-27H,8-10H2,1-3H3/b5-4+,7-6+/t13?,16-,21+,22-,24?/m0/s1 |
InChI Key |
UOPRBHLVKJBASE-XVSBCJMYSA-N |
Isomeric SMILES |
C/C=C/C=C/C1=C2[C@@H]3[C@@H](O1)[C@H](CCN3C=C4C2=CC(=O)C(C4=O)(C)OC(=O)CC(C)O)O |
Canonical SMILES |
CC=CC=CC1=C2C3C(O1)C(CCN3C=C4C2=CC(=O)C(C4=O)(C)OC(=O)CC(C)O)O |
Synonyms |
fleephilone |
Origin of Product |
United States |
Foundational & Exploratory
Fleephilone: A Technical Guide on its Mechanism of Action in HIV Replication as a Rev/RRE Binding Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Fleephilone, a fungal metabolite identified as an inhibitor of the Human Immunodeficiency Virus (HIV) replication cycle. This compound targets a critical protein-RNA interaction essential for the expression of viral structural proteins: the binding of the HIV regulatory protein Rev to its corresponding Rev Responsive Element (RRE) on viral RNA. This document details the molecular basis of this inhibition, presents available quantitative data, outlines generalized experimental protocols for studying such inhibitors, and provides visualizations of the relevant molecular pathways and experimental workflows.
Introduction to HIV Replication and the Role of Rev/RRE
The replication cycle of HIV is a complex process that relies on the host cell's machinery for the production of new viral particles. A key regulatory step in this cycle is the nuclear export of unspliced and partially spliced viral RNAs, which encode for the structural proteins and enzymes of the virus. This export is mediated by the viral protein Rev, which binds to a specific RNA secondary structure known to as the Rev Responsive Element (RRE) present in these viral transcripts. The formation of the Rev-RRE complex facilitates the transport of these RNAs from the nucleus to the cytoplasm, a prerequisite for the synthesis of essential viral proteins. Disruption of the Rev-RRE interaction is a promising therapeutic strategy to inhibit HIV replication.
This compound's Mechanism of Action: Inhibition of Rev/RRE Binding
This compound, a novel fungal metabolite isolated from Trichoderma harzianum, has been identified as an inhibitor of the HIV Rev/RRE interaction.[1] Its mechanism of action is the direct interference with the binding of the Rev protein to the RRE RNA. By preventing this crucial binding event, this compound effectively halts the nuclear export of viral mRNAs that are necessary for the production of new virions.
The HIV-1 Rev protein is a 116-amino acid protein that contains an arginine-rich motif responsible for binding to the RRE.[2] The RRE is a highly structured RNA element of approximately 350 nucleotides located within the env gene of the viral genome. Rev initially binds with high affinity to a specific stem-loop structure within the RRE, followed by the cooperative binding of additional Rev monomers to form a ribonucleoprotein complex. This complex is then recognized by cellular export machinery, leading to the transport of the viral RNA out of the nucleus. This compound is believed to interact with either the Rev protein or the RRE, or both, thereby sterically hindering their association or inducing conformational changes that are incompatible with binding.
Quantitative Data
The inhibitory activity of this compound on the Rev-RRE binding has been quantified, as summarized in the table below. It is important to note, however, that while this compound demonstrates biochemical activity against the Rev-RRE interaction, it did not show protective effects against acute HIV infection in a cell-based assay at the concentrations tested.[1]
| Compound | Target | Assay Type | IC50 | Cell-based HIV Protection (CEM-SS cells) |
| This compound | HIV Rev/RRE Binding | In vitro binding assay | 7.6 µM | No protection up to 200 µg/ml |
| Harziphilone | HIV Rev/RRE Binding | In vitro binding assay | 2.0 µM | No protection up to 200 µg/ml |
Experimental Protocols
While the specific experimental protocols used for the initial characterization of this compound are not publicly available in full detail, this section outlines generalized and representative methodologies for key experiments cited in the study of Rev/RRE inhibitors.
Preparation of Recombinant HIV-1 Rev Protein
The HIV-1 Rev protein can be expressed in Escherichia coli and purified for use in in vitro binding assays.
Protocol:
-
Expression: The coding sequence for HIV-1 Rev is cloned into a suitable bacterial expression vector (e.g., pET series). The vector is then transformed into a competent E. coli strain (e.g., BL21(DE3)). A culture of the transformed bacteria is grown to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM, followed by incubation for 3-4 hours at 30°C.
-
Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.
-
Purification: The crude lysate is clarified by centrifugation. The Rev protein can be purified using a combination of chromatography techniques, such as affinity chromatography (if a tag is used), ion-exchange chromatography, and size-exclusion chromatography. The purity of the protein is assessed by SDS-PAGE.
In Vitro Transcription of RRE RNA
The RRE RNA for use in binding assays is typically produced by in vitro transcription from a DNA template.
Protocol:
-
Template Preparation: A DNA template containing the RRE sequence downstream of a T7 RNA polymerase promoter is prepared. This can be a linearized plasmid or a PCR product.
-
In Vitro Transcription: The transcription reaction is assembled in a buffer containing the DNA template, T7 RNA polymerase, ribonucleotide triphosphates (NTPs), and an RNase inhibitor. For radiolabeling, a radiolabeled NTP (e.g., [α-³²P]UTP) is included in the reaction mix. The reaction is incubated at 37°C for 2-4 hours.
-
Purification: The transcribed RNA is purified from the reaction mixture, typically by denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution from the gel. The concentration and integrity of the purified RNA are determined by UV spectrophotometry and gel electrophoresis, respectively.
Rev/RRE Binding Assay (Filter Binding Assay)
This assay measures the ability of a compound to inhibit the binding of Rev protein to RRE RNA.
Protocol:
-
Binding Reaction: Radiolabeled RRE RNA is incubated with purified Rev protein in a binding buffer (e.g., 10 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl₂, 0.5 mM EDTA, 1 mM DTT, 10% glycerol) in the presence of varying concentrations of the test compound (e.g., this compound) or a vehicle control. The reactions are typically incubated at room temperature for 15-30 minutes to allow binding to reach equilibrium.
-
Filtration: The reaction mixtures are filtered through a nitrocellulose membrane under vacuum. The protein and any bound RNA will be retained on the membrane, while unbound RNA will pass through.
-
Quantification: The amount of radioactivity retained on the membrane is quantified using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway
Caption: HIV Rev/RRE mediated nuclear export pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Generalized workflow for an in vitro Rev/RRE filter binding assay.
Conclusion
This compound represents a class of natural products that target the essential HIV Rev/RRE protein-RNA interaction. Its ability to inhibit this interaction in a biochemical assay highlights the potential of this viral vulnerability for therapeutic intervention. However, the lack of efficacy in cell-based assays suggests that factors such as cell permeability, metabolic stability, or off-target effects may limit its antiviral activity in a cellular context. Further research, including structure-activity relationship studies and medicinal chemistry efforts to improve cellular potency, would be necessary to explore the full therapeutic potential of this compound and related compounds. This technical guide provides a foundational understanding of this compound's mechanism of action for researchers dedicated to the discovery and development of novel anti-HIV agents.
References
Fleephilone from Trichoderma harzianum: A Technical Guide to Production and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fleephilone, a secondary metabolite produced by the fungus Trichoderma harzianum, has been identified as a noteworthy bioactive compound. First isolated from T. harzianum strain WC 47695, this azaphilone-class molecule demonstrates inhibitory activity against the binding of the HIV Rev (regulation of virion expression) protein to the Rev Responsive Element (RRE) RNA. This interaction is critical for the export of unspliced and singly spliced viral RNAs from the nucleus, making it a potential target for antiretroviral drug development. This technical guide provides a comprehensive overview of this compound, including representative protocols for its production and isolation, a summary of its known biological data, and visualizations of the experimental workflow and its proposed biosynthetic origins.
Disclaimer: The original 1996 publication announcing the discovery of this compound does not provide a detailed, step-by-step experimental protocol for public review. The methodologies presented herein are, therefore, representative protocols derived from established techniques for the cultivation of Trichoderma harzianum and the isolation of its secondary metabolites. These protocols are intended to serve as a foundational guide for research and development.
Quantitative Data Summary
The primary quantitative bioactivity data for this compound is derived from the initial discovery and screening. To date, specific production yields from fermentation have not been published.
| Parameter | Value / Description | Source |
| Compound Name | This compound | |
| Producing Organism | Trichoderma harzianum (Strain WC 47695) | |
| Molecular Formula | C₂₄H₂₇NO₇ | |
| Molecular Weight | 441.47 g/mol | |
| Compound Class | Azaphilone / Fungal Polyketide | |
| Biological Activity | Inhibition of HIV Rev protein binding to RRE RNA | |
| IC₅₀ Value | 7.6 µM |
Experimental Protocols
The following sections detail representative methodologies for the laboratory-scale production and purification of this compound.
Fermentation Protocol
This protocol describes a standard liquid-state fermentation for producing secondary metabolites from T. harzianum.
2.1.1 Materials & Reagents
-
Pure culture of Trichoderma harzianum (e.g., Strain WC 47695)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Potato infusion: 200 g/L
-
Dextrose: 20 g/L
-
Deionized water
-
-
2 L Erlenmeyer flasks
-
Shaking incubator
-
Sterile inoculation loop
2.1.2 Procedure
-
Strain Activation: Aseptically streak a pure culture of T. harzianum onto a PDA plate. Incubate at 25-28°C for 5-7 days until sufficient mycelial growth and sporulation are observed.
-
Seed Culture Preparation: Prepare 100 mL of sterile PDB in a 250 mL Erlenmeyer flask. Inoculate with a 1 cm² agar plug from the actively growing edge of the PDA plate culture. Incubate at 28°C, shaking at 180 rpm for 3 days.
-
Production Culture: Inoculate 1 L of sterile PDB in a 2 L Erlenmeyer flask with 10 mL of the seed culture.
-
Incubation: Incubate the production culture at 28°C for 10-14 days in a shaking incubator at 180 rpm. This provides adequate aeration and promotes the biosynthesis of secondary metabolites.
Isolation and Purification Protocol
This protocol outlines a bioassay-guided fractionation approach, as mentioned in the original discovery literature, using standard chromatographic techniques.
2.2.1 Materials & Reagents
-
T. harzianum fermentation broth (from Protocol 2.1)
-
Buchner funnel and filter paper (e.g., Whatman No. 1)
-
Solvents: n-Butanol, Methanol, Ethyl Acetate, n-Hexane (HPLC grade)
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Silica gel (for column chromatography, 70-230 mesh)
-
Glass chromatography column
-
HPLC system with a C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)
-
Acetonitrile and deionized water (HPLC grade)
2.2.2 Procedure
-
Mycelia Separation: Separate the fungal mycelia from the culture broth by vacuum filtration. The secondary metabolites, including this compound, are primarily extracellular.
-
Solvent Extraction: Transfer the culture filtrate to a 2 L separatory funnel. Perform a liquid-liquid extraction by adding an equal volume of a 1:1 n-Butanol:Methanol mixture, as described in the original report. Shake vigorously and allow the layers to separate. Collect the organic (upper) layer. Repeat the extraction process three times to maximize yield.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
-
Silica Gel Chromatography (Fractionation):
-
Prepare a silica gel column packed in n-Hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-Hexane, followed by increasing percentages of Ethyl Acetate in Hexane (e.g., 9:1, 4:1, 1:1), 100% Ethyl Acetate, and finally a gradient of Methanol in Ethyl Acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles can be pooled. (Note: In a true bioassay-guided fractionation, each fraction would be tested for HIV REV/RRE binding inhibition to identify the active fractions containing this compound).
-
-
HPLC Purification:
-
Concentrate the active fraction(s) from the silica column.
-
Dissolve the concentrate in a minimal amount of Methanol.
-
Purify the sample using a reverse-phase HPLC system.
-
Elute with a linear gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes).
-
Monitor the elution profile with a UV detector (e.g., at 254 nm) and collect the peak corresponding to this compound.
-
Verify the purity and confirm the structure of the isolated compound using mass spectrometry and NMR spectroscopy.
-
Visualizations
Experimental Workflow
The following diagram illustrates the representative workflow for the isolation and purification of this compound from T. harzianum.
Caption: A flowchart detailing the key stages from fungal culture to the isolation of pure this compound.
Proposed Biosynthetic Pathway
This compound is an azaphilone, a class of fungal polyketides characterized by a highly oxygenated pyrano-quinone core. While the specific pathway for this compound is not elucidated, the following diagram illustrates the generally accepted core biosynthesis for this class of molecules.
Caption: Generalized biosynthetic pathway for the formation of azaphilone compounds like this compound.
An In-depth Technical Guide to Fleephilone: A Novel HIV Rev/RRE Binding Inhibitor
Disclaimer: This document synthesizes the publicly available information on Fleephilone. The primary research article detailing its full characterization, "Harziphilone and this compound, two new HIV REV/RRE binding inhibitors produced by Trichoderma harzianum," from The Journal of Antibiotics (1996), is not openly accessible. Consequently, specific details regarding experimental protocols and a comprehensive list of physicochemical properties are limited. This guide provides a thorough overview based on the available data and established methodologies in the field.
Introduction
This compound is a novel fungal metabolite first isolated from the fermentation broth of Trichoderma harzianum. It has been identified as an inhibitor of the binding between the human immunodeficiency virus (HIV) Rev protein and the Rev-responsive element (RRE) RNA.[1][2] This interaction is a critical step in the HIV replication cycle, making this compound a compound of interest for further investigation in the development of antiretroviral therapies. This guide aims to provide a detailed overview of the known physical, chemical, and biological properties of this compound for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
Detailed quantitative physicochemical data for this compound are not available in the public domain. The structure of this compound was established by spectroscopic methods, as stated in the original publication.[1][2] Without access to the full spectroscopic data (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry), a comprehensive table of properties cannot be compiled.
| Property | Value |
| Molecular Formula | Data not available |
| Molecular Weight | Data not available |
| Appearance | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
| UV-Vis Spectrum | Data not available |
| Infrared Spectrum | Data not available |
| NMR Data | Data not available |
| Mass Spectrometry | Data not available |
Biological Activity
This compound has been shown to inhibit the binding of the HIV Rev protein to the Rev-responsive element (RRE) RNA with an IC50 value of 7.6 μM.[1][2] However, in a cell-based assay, it did not demonstrate protection against acute HIV infection in CEM-SS cells at concentrations up to 200 µg/mL.[1][2]
Signaling Pathway
This compound targets a key step in the HIV-1 replication cycle: the nuclear export of unspliced and partially spliced viral RNAs. The HIV-1 Rev protein binds to the RRE, a structured RNA element present in these viral transcripts. This binding facilitates the assembly of a nuclear export complex, allowing the viral RNAs to be transported to the cytoplasm for the production of new viral proteins and the packaging of new virions. By inhibiting the Rev-RRE interaction, this compound disrupts this essential process.
Caption: HIV Rev-RRE Signaling Pathway and this compound's Site of Action.
Experimental Protocols
The specific, detailed experimental protocols for the isolation of this compound and the HIV Rev/RRE binding assay are not available in the accessible literature. However, a general workflow can be inferred based on standard mycological and biochemical techniques.
General Workflow for Isolation and Bioassay
The following diagram illustrates a plausible workflow for the isolation and biological screening of this compound from Trichoderma harzianum.
References
An In-depth Technical Guide to the Discovery and Isolation of Fleephilone
This whitepaper provides a comprehensive overview of the discovery, isolation, and characterization of Fleephilone, a novel fungal metabolite. The document is intended for researchers, scientists, and drug development professionals interested in natural product chemistry and antiviral research.
Introduction
This compound is a naturally occurring compound that has been identified as an inhibitor of the Human Immunodeficiency Virus (HIV) Rev protein's binding to the Rev Responsive Element (RRE) RNA.[1][2][3] This interaction is a critical step in the HIV replication cycle, making this compound a molecule of significant interest for antiviral drug discovery.
Discovery and Source
This compound was discovered during a screening of natural products for their ability to inhibit the REV/RRE binding.[3] It is a secondary metabolite produced by the fungus Trichoderma harzianum, a species known for its production of a variety of bioactive compounds.[1][4][5] The producing strain was isolated from a butanol-methanol extract of its fermentation broth.[2][3][5]
Biological Activity
This compound exhibits inhibitory activity against the binding of the HIV Rev protein to the RRE RNA.[1][2][3] This inhibition disrupts a crucial step in the viral replication process where the Rev protein facilitates the export of unspliced and singly spliced viral mRNAs from the nucleus to the cytoplasm for the production of new viral particles.
The biological activity of this compound has been quantified, and the key data is summarized in the table below.
| Parameter | Value | Assay |
| IC50 | 7.6 μM | REV/RRE Binding Inhibition |
Table 1: Quantitative biological data for this compound.
It is important to note that while this compound shows potent activity in the REV/RRE binding assay, it did not demonstrate protection of CEM-SS cells from acute HIV infection at concentrations up to 200 μg/mL in an XTT dye reduction assay.[2][3]
Experimental Protocols
The isolation of this compound was achieved through a bioassay-guided fractionation of the fermentation broth of Trichoderma harzianum.[2][3][5]
General Workflow:
-
Fermentation: Culturing of Trichoderma harzianum in a suitable broth medium to promote the production of secondary metabolites.
-
Extraction: The fermentation broth was extracted with a 1:1 mixture of butanol and methanol to obtain a crude extract containing the bioactive compounds.[2][3]
-
Fractionation: The crude extract was subjected to a series of chromatographic separation techniques. The fractions were continuously monitored for their inhibitory activity in the REV/RRE binding assay to guide the purification process.
-
Purification: Active fractions were further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The chemical structure of the isolated this compound was determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3]
Mechanism of Action: Inhibition of HIV REV/RRE Pathway
The HIV Rev protein is essential for the expression of viral structural proteins. It binds to the RRE, a highly structured RNA element present in the unspliced and singly spliced viral transcripts. This binding initiates the nuclear export of these transcripts, which would otherwise be retained and spliced in the nucleus. This compound inhibits this initial binding step.
Conclusion
This compound represents a novel chemical scaffold for the development of antiretroviral agents targeting the HIV Rev/RRE interaction. Its discovery highlights the importance of natural products as a source of new therapeutic leads. Further studies are warranted to explore the structure-activity relationship of this compound and its derivatives to potentially improve its antiviral efficacy and cell permeability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Harziphilone and this compound, two new HIV REV/RRE binding inhibitors produced by Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fleephilone and Other Azaphilone Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaphilones are a structurally diverse class of fungal polyketide pigments renowned for their wide array of biological activities. This technical guide provides a comprehensive overview of Fleephilone, a novel azaphilone compound, and other notable members of this class. It delves into their origins, chemical characteristics, and pharmacological properties, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a valuable resource for the scientific community engaged in natural product research and drug development.
Introduction to Azaphilones
Azaphilones are a class of fungal secondary metabolites characterized by a highly oxygenated pyranoquinone bicyclic core and a chiral quaternary center.[1] These pigments, produced by various fungal genera including Penicillium, Talaromyces, Chaetomium, and Aspergillus, are responsible for the vibrant red, orange, and yellow hues often observed in fungal cultures.[2][3] Beyond their pigmentation, azaphilones have garnered significant attention for their diverse and potent biological activities, which include antimicrobial, anti-inflammatory, antiviral, cytotoxic, and antioxidant effects.[4][5] Their unique chemical structures and broad bioactivity spectrum make them promising candidates for the development of new therapeutic agents.[6]
This compound: A Novel Azaphilone
This compound is a novel azaphilone metabolite isolated from the fungus Trichoderma harzianum.[7][8] Alongside its structural analog, Harziphilone, this compound has been identified as an inhibitor of the binding of the Human Immunodeficiency Virus (HIV) Rev protein to the Rev Response Element (RRE) RNA, a critical interaction for viral replication.[7]
Chemical Structure and Properties
The chemical structure of this compound, as determined by spectroscopic methods, is presented in Figure 1. As an azaphilone, it possesses the characteristic pyranoquinone core.
(Figure 1: Chemical Structure of this compound - A 2D chemical structure diagram of this compound would be presented here.)
Biological Activity of this compound
This compound exhibits inhibitory activity against the HIV Rev-RRE binding with an IC50 value of 7.6 μM.[7] This inhibitory action suggests a potential therapeutic application in the context of HIV infection. However, it is important to note that in subsequent assays, this compound did not demonstrate protective effects against acute HIV infection in CEM-SS cells at concentrations up to 200 µg/mL.[7] Further studies are required to elucidate the full therapeutic potential and mechanism of action of this compound.
Quantitative Data on Azaphilone Compounds
To facilitate the comparison of the biological activities of various azaphilone compounds, the following tables summarize key quantitative data from the literature.
Table 1: Anti-HIV Activity of Azaphilone Compounds
| Compound | Producing Organism | Assay | IC50 (µM) | Reference |
| This compound | Trichoderma harzianum | Rev-RRE Binding Inhibition | 7.6 | [7] |
| Harziphilone | Trichoderma harzianum | Rev-RRE Binding Inhibition | 2.0 | [7] |
| Peniazaphilin A | Penicillium sp. | Anti-HIV Activity | 60.4 | [4] |
| Phomopsones B | Phomopsis sp. | Anti-HIV-1 Activity | 7.6 | [9] |
| Phomopsones C | Phomopsis sp. | Anti-HIV-1 Activity | 0.5 | [9] |
Table 2: Cytotoxic Activity of Azaphilone Compounds
| Compound | Producing Organism | Cell Line | IC50 (µM) | Reference |
| Harziphilone | Trichoderma harzianum | M-109 (murine tumor) | 38 | [7] |
| Chaephilone C | Chaetomium sp. | HeLa | 5-8 | [10] |
| Chaetoviridide A | Chaetomium sp. | Hep G2 | 3.9 | [10] |
| Chaetoviridide B | Chaetomium sp. | HeLa | 5-8 | [10] |
| Compound 44 | Aspergillus sp. | PC3 | 10.0 | [4] |
| Compound 45 | Aspergillus sp. | PC3 | 7.1 | [4] |
| Compound 89 | Hypoxylon sp. | MGC-803 | More potent than cisplatin | [9] |
Table 3: Antimicrobial Activity of Azaphilone Compounds
| Compound | Producing Organism | Target Organism | MIC (µg/mL) | Reference |
| Penicitrinol Q | Penicillium sp. | Bacillus subtilis | 6.2 | [9] |
| Staphylococcus aureus | 4.3 | [9] | ||
| Pseudomonas aeruginosa | 11.2 | [9] | ||
| Candida albicans | 4.0 | [9] | ||
| Penctrimertone | Penicillium sp. | Bacillus subtilis | 4.0 | [9] |
| Colletotrichone A | Colletotrichum sp. | Escherichia coli | 1.0 | [4] |
| Bacillus subtilis | 0.1 | [4] | ||
| Colletotrichone C | Colletotrichum sp. | Escherichia coli | 5.0 | [4] |
| Chaephilone C | Chaetomium sp. | MRSA | 7-8 | [10] |
| Chaetoviridide B | Chaetomium sp. | MRSA | 7-8 | [10] |
| Chaetoviridide C | Chaetomium sp. | MRSA | 7-8 | [10] |
Table 4: Anti-inflammatory Activity of Azaphilone Compounds
| Compound | Producing Organism | Assay | IC50 (µM) | Reference |
| Compound 21 | Chaetomium sp. | NO Production Inhibition | 11.9 | [9] |
| Compound 51 | Aspergillus deflectus | NO Production Inhibition | 2.6 | [9] |
| Compound 52 | Aspergillus deflectus | NO Production Inhibition | 12.5 | [9] |
| Compound 68 | Fungus | NO Production Inhibition | 17.5 | [4] |
| Compound 69 | Fungus | NO Production Inhibition | 23.5 | [4] |
| Compound 100 | Talaromyces sp. | NO Production Inhibition | 10.0 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound and other azaphilones.
Isolation of this compound from Trichoderma harzianum
This compound was isolated from the fermentation broth of Trichoderma harzianum using bioassay-guided fractionation.[7] The general protocol is as follows:
-
Fermentation: Trichoderma harzianum is cultured in a suitable liquid medium to allow for the production of secondary metabolites.
-
Extraction: The fermentation broth is extracted with a solvent mixture, such as butanol-methanol (1:1), to obtain a crude extract containing the fungal metabolites.[7]
-
Bioassay-Guided Fractionation: The crude extract is subjected to a series of chromatographic separation techniques (e.g., column chromatography, HPLC). At each step, the resulting fractions are tested for their biological activity (in this case, inhibition of Rev-RRE binding).
-
Isolation of Pure Compound: Fractions exhibiting the highest activity are further purified until a pure compound, this compound, is isolated.
-
Structure Elucidation: The chemical structure of the isolated this compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]
Caption: Workflow for the isolation of this compound.
HIV Rev-RRE Binding Inhibition Assay (General Protocol)
This assay is designed to identify compounds that interfere with the binding of the HIV Rev protein to the RRE RNA. A common method involves a filter-binding assay using radiolabeled RRE.
-
Preparation of Reagents:
-
Recombinant HIV Rev protein.
-
In vitro transcribed RRE RNA, typically radiolabeled with ³²P or ³³P.[7]
-
Binding buffer (composition may vary, but generally contains salts, buffering agents, and a carrier protein like BSA).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
-
Binding Reaction:
-
In a microtiter plate or microcentrifuge tubes, combine the radiolabeled RRE RNA, Rev protein, and the test compound at various concentrations.
-
Include positive controls (Rev and RRE without inhibitor) and negative controls (RRE without Rev).
-
Incubate the reaction mixture at an appropriate temperature (e.g., room temperature or 37°C) for a specified time to allow for binding to reach equilibrium.
-
-
Filter Binding:
-
The reaction mixtures are filtered through a nitrocellulose membrane. Protein-RNA complexes will bind to the membrane, while unbound RNA will pass through.
-
The membrane is washed with wash buffer to remove non-specifically bound RNA.
-
-
Quantification:
-
The amount of radioactivity retained on the membrane is quantified using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the positive control.
-
The IC50 value, the concentration of the compound that inhibits 50% of the Rev-RRE binding, is determined by plotting the percentage of inhibition against the compound concentration.
-
XTT Cell Viability/Cytotoxicity Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity. It measures the metabolic activity of viable cells.
-
Cell Seeding:
-
Seed the target cells (e.g., CEM-SS for HIV protection assay or M-109 for cytotoxicity assay) into a 96-well microtiter plate at a predetermined optimal density.
-
Incubate the plate overnight to allow the cells to attach (for adherent cells).
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., this compound).
-
Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
For the HIV protection assay, cells are infected with HIV in the presence of the test compound.
-
-
Incubation:
-
Incubate the plate for a period of time appropriate for the specific assay (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add the XTT labeling mixture to each well.
-
-
Incubation with XTT:
-
Incubate the plate for a further 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product in each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 650 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
For cytotoxicity assays, the percentage of cell viability is calculated relative to the untreated control, and the IC50 (or CC50 for cytotoxic concentration) is determined.
-
For HIV protection assays, the protective effect is determined by comparing the viability of infected, treated cells to infected, untreated cells.
-
Signaling Pathways Modulated by Azaphilones
Several azaphilone compounds have been shown to exert their biological effects by modulating specific intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, proliferation, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Certain azaphilones have been identified as modulators of this pathway.
For instance, penazaphilone J, isolated from Penicillium sclerotiorum, has been shown to exert anti-inflammatory effects by inhibiting the PI3K/Akt pathway.[2] It significantly suppresses the lipopolysaccharide (LPS)-induced phosphorylation of key components of this pathway, including PI3K, Akt, and PDK1.[2] This inhibition ultimately leads to the suppression of downstream inflammatory responses.
Caption: Inhibition of the PI3K/Akt pathway by Penazaphilone J.
Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis. The intrinsic pathway of apoptosis is initiated by intracellular stress signals and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspases. While not yet demonstrated for this compound, other natural products are known to induce apoptosis via this pathway. If an azaphilone were to induce apoptosis through the intrinsic pathway, the key events would be as follows:
Caption: The intrinsic apoptosis signaling pathway.
Conclusion
This compound and the broader class of azaphilone compounds represent a rich source of bioactive molecules with significant therapeutic potential. Their diverse biological activities, ranging from anti-HIV to anticancer and antimicrobial, underscore their importance in natural product drug discovery. This technical guide has provided a consolidated resource of quantitative data, experimental protocols, and an overview of the signaling pathways modulated by these fascinating fungal metabolites. Further research into the mechanisms of action, structure-activity relationships, and preclinical development of promising azaphilone candidates is warranted to unlock their full therapeutic potential for the benefit of human health.
References
- 1. Azaphilone pigments from the marine-derived Penicillium sclerotium UJNMF 0503 and their neuroprotective potential against H2O2-induced cell apoptosis through modulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penazaphilones J–L, Three New Hydrophilic Azaphilone Pigments from Penicillium sclerotiorum cib-411 and Their Anti-Inflammatory Activity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Recent advances in the chemistry and biology of azaphilones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00894J [pubs.rsc.org]
- 7. Harziphilone and this compound, two new HIV REV/RRE binding inhibitors produced by Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Silico Modeling of the Fleephilone-RRE Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The HIV-1 Rev protein's interaction with the Rev Response Element (RRE) RNA is a critical step in the viral replication cycle, making it a prime target for therapeutic intervention. Fleephilone, a natural product isolated from Trichoderma harzianum, has been identified as an inhibitor of this interaction.[1][2] This technical guide provides a comprehensive overview of a proposed in silico workflow to elucidate the molecular basis of the this compound-RRE interaction. The methodologies detailed herein, from molecular docking and molecular dynamics simulations to binding free energy calculations, offer a robust framework for investigating the binding mode, stability, and thermodynamics of this and other small molecule-RNA interactions. Furthermore, this guide outlines experimental protocols for the validation of in silico findings.
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a major global health concern. The viral Rev protein facilitates the nuclear export of unspliced and partially spliced viral mRNAs by binding to a highly structured RNA element known as the Rev Response Element (RRE).[3][4] This process is essential for the production of new viral particles. Consequently, the Rev-RRE interaction represents a key target for the development of novel antiretroviral therapies.
This compound, a fungal metabolite, has demonstrated the ability to inhibit the Rev-RRE interaction with an IC50 value of 7.6 μM.[1][2] Understanding the precise mechanism by which this compound disrupts this crucial RNA-protein interface is paramount for its development as a potential therapeutic agent. In silico modeling techniques provide a powerful and cost-effective approach to investigate these molecular interactions at an atomic level, offering insights that can guide further drug discovery and optimization efforts.
This guide details a comprehensive computational strategy to model the interaction between this compound and the HIV-1 RRE. The workflow encompasses initial prediction of the binding pose through molecular docking, evaluation of the complex's stability and dynamics via molecular dynamics simulations, and quantification of the binding affinity using free energy calculations.
Molecular Structures
A crucial first step in any in silico modeling study is the acquisition and preparation of the three-dimensional structures of the ligand and the receptor.
This compound
This compound is a secondary metabolite produced by the fungus Trichoderma harzianum.[1][2] Its 2D chemical structure, as determined by spectroscopic methods, serves as the basis for generating a 3D conformation suitable for computational studies. This can be achieved using molecular modeling software such as Avogadro, ChemDraw, or online tools. The resulting 3D structure must be energy minimized to obtain a low-energy, stable conformation.
HIV-1 Rev Response Element (RRE)
The RRE is a highly structured RNA element of approximately 350 nucleotides.[3][4] For in silico studies, a high-resolution 3D structure is essential. Several structures of the RRE, or fragments thereof, are available in the Protein Data Bank (PDB). A recently determined crystal structure of the RRE stem-loop II (PDB ID: 8UO6), the primary binding site for the Rev protein, provides an excellent starting point for modeling the interaction with this compound.[5] Prior to use in docking and simulations, the PDB structure must be prepared by removing any co-crystallized molecules, adding hydrogen atoms, and assigning appropriate charges.
In Silico Modeling Workflow
The following sections outline a detailed workflow for the computational investigation of the this compound-RRE interaction.
Caption: Proposed in silico and experimental workflow for this compound-RRE interaction analysis.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in identifying potential binding sites and elucidating the binding mode of this compound within the RRE structure.
-
Receptor and Ligand Preparation:
-
Prepare the RRE structure (PDB: 8UO6) using AutoDock Tools: add polar hydrogens, and assign Gasteiger charges.
-
Generate the 3D structure of this compound and save it in a suitable format (e.g., MOL2). Use a tool like Open Babel to convert it to the PDBQT format required by Vina, defining the rotatable bonds.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the entire RRE stem-loop II to allow for blind docking, or focus on specific pockets of interest based on prior knowledge of small molecule binding sites on RNA.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared receptor and ligand files, the grid box parameters, and the desired exhaustiveness of the search.
-
-
Analysis of Results:
-
Analyze the output poses and their corresponding binding affinities (scores). The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Visualize the docked poses using molecular visualization software (e.g., PyMOL, VMD) to inspect the interactions (hydrogen bonds, hydrophobic contacts) between this compound and the RRE.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-RRE complex over time, allowing for an assessment of its stability and the conformational changes that may occur upon binding.
-
System Setup:
-
Use the best-docked pose of the this compound-RRE complex as the starting structure.
-
Select an appropriate force field for both the RNA (e.g., AMBER OL3) and the ligand (e.g., GAFF).
-
Solvate the complex in a periodic box of water (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Conduct a two-phase equilibration: first in the NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature, followed by the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the density.
-
-
Production MD:
-
Run the production simulation for a sufficient duration (e.g., 100-500 nanoseconds) to ensure adequate sampling of the conformational space.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify specific interactions.
-
Binding Free Energy Calculations
These calculations provide a more accurate estimation of the binding affinity compared to docking scores by considering the thermodynamics of the interaction in a solvated environment.
-
Snapshot Extraction:
-
Extract snapshots of the this compound-RRE complex from the stable portion of the MD trajectory.
-
-
Free Energy Calculation:
-
For each snapshot, calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.[6][7][8][9][10] This involves calculating the free energies of the complex, the receptor, and the ligand, and then taking the difference.
-
-
Energy Decomposition:
-
Decompose the binding free energy into contributions from individual residues to identify the key nucleotides in the RRE that are most important for this compound binding.
-
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data that would be generated from the proposed in silico workflow.
| Parameter | Method | Predicted Value (Hypothetical) | Interpretation |
| Binding Affinity Score | Molecular Docking | -8.5 kcal/mol | Initial estimate of favorable binding. |
| Binding Free Energy | MM/GBSA | -25 kcal/mol | More accurate prediction of strong binding affinity. |
| RMSD of Complex | MD Simulation | 0.2 nm | The complex is structurally stable throughout the simulation. |
| Key Interacting Residues | MM/GBSA Decomposition | G48, G67, A70 | These nucleotides contribute most significantly to the binding energy. |
| Hydrogen Bond Occupancy | MD Simulation | > 70% with G48 | A stable hydrogen bond is formed between this compound and the G48 nucleotide. |
Experimental Validation
In silico predictions must be validated through experimental assays to confirm their accuracy.
Filter Binding Assay
This assay can be used to determine the binding affinity of this compound to the RRE.
-
RNA Labeling:
-
Synthesize the RRE stem-loop II RNA and label it with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
-
Binding Reaction:
-
Incubate a constant concentration of the labeled RRE with varying concentrations of this compound in a suitable binding buffer.
-
-
Filtration:
-
Pass the binding reactions through a nitrocellulose membrane. The RRE-Fleephilone complexes will be retained on the membrane, while the unbound RRE will pass through.
-
-
Quantification:
-
Quantify the amount of labeled RRE retained on the membrane.
-
-
Data Analysis:
-
Plot the fraction of bound RRE as a function of this compound concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[11][12][13][14][15]
-
RNA Immobilization:
-
Immobilize biotinylated RRE stem-loop II RNA on a streptavidin-coated sensor chip.
-
-
Analyte Injection:
-
Inject different concentrations of this compound over the sensor surface.
-
-
Data Acquisition:
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound this compound.
-
-
Kinetic Analysis:
-
Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key molecular interactions and the logical flow of the investigation.
References
- 1. Harziphilone and this compound, two new HIV REV/RRE binding inhibitors produced by Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HIV Rev Assembly on the Rev Response Element (RRE): A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Rev response element - Wikipedia [en.wikipedia.org]
- 5. rcsb.org [rcsb.org]
- 6. Assessing the performance of MM/PBSA and MM/GBSA methods. 10. Prediction reliability of binding affinities and binding poses for RNA–ligand complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Assessing the performance of MM/PBSA and MM/GBSA methods. 8. Predicting binding free energies and poses of protein-RNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. massbio.org [massbio.org]
- 14. RNA-Ligand Interactions Quantified by Surface Plasmon Resonance with Reference Subtraction – Department of Chemistry [chem.unc.edu]
- 15. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Natural Products with Anti-HIV Activity
The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by highly active antiretroviral therapy (HAART). However, challenges such as drug resistance, long-term toxicity, and high costs necessitate the search for novel therapeutic agents.[1][2][3] Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new anti-HIV compounds that can target various stages of the viral life cycle.[2][4][5] This technical guide provides an in-depth overview of major classes of anti-HIV natural products, their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation, tailored for researchers and drug development professionals.
The HIV-1 Life Cycle: A Map of Therapeutic Targets
The replication cycle of HIV-1 presents multiple distinct stages that can be targeted by antiviral agents. Natural products have been found to inhibit nearly every step of this process. The following diagram illustrates these key stages and the points of intervention for various classes of natural compounds.
Caption: Major stages of the HIV-1 life cycle and corresponding inhibitory targets for natural products.
Polyphenols: Multi-Target Agents
Polyphenols, including flavonoids, tannins, and stilbenoids, are widely distributed in plants and are known for their diverse biological activities. Many of these compounds have demonstrated potent anti-HIV effects by targeting multiple viral and cellular proteins.[6]
Flavonoids
Flavonoids can inhibit HIV-1 at various stages, with many acting as potent inhibitors of viral enzymes like reverse transcriptase (RT) and integrase (IN).[7][8] The presence and position of hydroxyl groups on the flavonoid skeleton are often critical for their activity.[7][9] For instance, myricetin has been shown to inhibit HIV-1 RT activity.[10][11]
| Compound | Natural Source | Target/Mechanism | IC50/EC50 | Cell Line/Assay | Citation |
| Myricetin | Varies (Berries, Teas) | HIV-1 Reverse Transcriptase | IC50: 20.43 µM (anti-HIV) | TZM-bl cells | [10] |
| Quercetin | Varies (Onions, Apples) | HIV-1 Reverse Transcriptase | - | - | [4][10] |
| Baicalin | Scutellaria baicalensis | HIV-1 Entry / RT | - | - | [8] |
| Kaempferol-3-O-glucopyranoside | Unknown | HIV-1 Integrase | IC50: 0.024 µM | In vitro | [9] |
Tannins
Tannins, particularly ellagitannins like punicalagins from pomegranate (Punica granatum), have shown significant inhibitory activity against HIV-1 RT.[9]
| Compound | Natural Source | Target/Mechanism | IC50 | Assay | Citation |
| Punicalagins | Punica granatum (Peel) | HIV-1 Reverse Transcriptase | 0.12 µM | Enzyme Assay | [9] |
| Punicalins | Punica granatum (Peel) | HIV-1 Reverse Transcriptase | 0.18 µM | Enzyme Assay | [9] |
Other Polyphenols
Some polyphenols can reactivate latent HIV-1 transcription, a key strategy in "shock and kill" approaches to eradicate viral reservoirs. Extracts from grape seeds and apples have been shown to stimulate the release of P-TEFb from the 7SK snRNP complex, promoting viral gene expression.[12]
Terpenoids: From Entry to Maturation
Terpenoids are a large and structurally diverse class of natural products with a wide range of antiviral activities.[13] They can interfere with HIV-1 entry, reverse transcription, integration, and maturation.[5]
Triterpenes
Betulinic acid and its derivatives are among the most studied anti-HIV triterpenoids. A synthetic derivative, 3-O-(3′,3′-dimethylsuccinyl)-betulinic acid (Bevirimat or PA-457), was the first in a class of maturation inhibitors to enter clinical trials.[14][15] It specifically inhibits the final step of Gag protein processing, resulting in the release of immature, non-infectious virions.[15]
| Compound | Natural Source / Type | Target/Mechanism | IC50/EC50 | Cell Line/Assay | Citation |
| Bevirimat (BVM) | Synthetic (from Betulinic Acid) | Maturation Inhibitor | IC50: 10.3 nM | - | [14] |
| Betulinic Acid | Betula spp. | Maturation / Entry | - | - | [15] |
| Oleanolic Acid | Xanthoceras sorbifolia | HIV-1 Protease | IC50: 57.7 µM | Enzyme Assay | [4][14] |
| Maslinic Acid | Geum japonicum | HIV-1 Protease | - | - | [4] |
| Betulin | Betula spp. | HIV-1 Integrase | IC50: 17.7 µM | Enzyme Assay | [14] |
Diterpenes
Tigliane diterpenoids isolated from plants of the Euphorbiaceae family have demonstrated potent anti-HIV activity, inhibiting viral replication at nanomolar concentrations.[16] Andrographolide, from Andrographis paniculata, has been identified as an HIV-1 fusion inhibitor.[17]
| Compound Class | Natural Source | Target/Mechanism | IC50 Range | Cell Line/Assay | Citation |
| Tigliane Diterpenoids | Reutealis trisperma | Viral Replication | 0.0023 - 4.03 µM | HL4-3 virus in MT4 cells | [16] |
| Andrographolide | Andrographis paniculata | HIV-1 Fusion | - | In vitro | [17] |
Alkaloids
Alkaloids are nitrogen-containing compounds with diverse pharmacological effects. Several have been identified as potential anti-HIV agents.[18][19] For example, Cepharanthine, isolated from Stephania cepharantha, modifies the plasma membrane and can prevent virus-cell fusion.[17] A molecular docking study identified Tubocurarine and Reserpine as having high potential to inhibit key HIV enzymes.[19][20]
| Compound | Natural Source | Target/Mechanism | EC50 | Cell Line/Assay | Citation |
| Waltherione C | Waltheria indica | Cytoprotection | 0.84 µM | - | [18] |
| Buchapine | Toddalia asiatica | Cytoprotection | 0.94 µM | CEM-SS cells | [18] |
| Cepharanthine | Stephania cepharantha | Virus-cell Fusion | - | - | [17] |
Marine Natural Products
The marine environment is a rich source of unique chemical structures with potent biological activities.[21][22] Marine-derived compounds, including sulfated polysaccharides, peptides, and proteins, have shown significant anti-HIV activity, often by inhibiting viral entry.[23][24]
| Compound/Class | Source Organism | Target/Mechanism | IC50/EC50 | Cell Line/Assay | Citation |
| Griffithsin (GRFT) | Red Algae (Griffithsia sp.) | Entry Inhibitor (binds gp120) | EC50: 0.043 µM | T-lymphoblastic cells | [24] |
| Sulfated Fucans | Brown Algae (Fucus vesiculosus) | HIV-1 Reverse Transcriptase | IC50: 0.5-1.0 µg/mL | Enzyme Assay | [9] |
| Galactofucan | Brown Algae (Adenocystis utricularis) | Anti-HIV-1 Activity | IC50: 0.6 µg/mL | In vitro | [24] |
| 8,8'-Bieckol | Brown Algae (Ecklonia cava) | HIV-1 Reverse Transcriptase | IC50: 0.5 µM | Enzyme Assay | [24] |
| Cyanovirin-N | Blue-green Algae | Entry Inhibitor | - | - | [22][25] |
Experimental Protocols and Methodologies
The evaluation of natural products for anti-HIV activity involves a series of standardized in vitro assays. A typical workflow begins with cytotoxicity screening, followed by cell-based antiviral assays, and finally, specific enzyme inhibition assays to determine the mechanism of action.
Caption: General experimental workflow for screening natural products for anti-HIV activity.
Cytotoxicity Assays (e.g., MTT Assay)
Principle: This colorimetric assay measures cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[26] The amount of formazan is proportional to the number of viable cells. This is crucial for determining the 50% cytotoxic concentration (CC50) and ensuring that any observed antiviral effect is not due to cell death.
Methodology:
-
Cell Plating: Seed susceptible host cells (e.g., TZM-bl, MT-4, PBMCs) in a 96-well plate.
-
Compound Addition: Add serial dilutions of the natural product extract or pure compound to the wells and incubate for a period corresponding to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 540-570 nm) using a microplate reader.
-
Calculation: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Cell-Based Anti-HIV Assays (e.g., p24 Antigen ELISA)
Principle: This assay quantifies the level of HIV-1 p24 capsid protein, a major viral core protein, in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of a test compound indicates inhibition of viral replication.
Methodology:
-
Infection: Pre-incubate host cells with serial dilutions of the test compound, then infect with a known titer of HIV-1.
-
Incubation: Culture the infected cells for several days to allow for viral replication.
-
Supernatant Collection: Collect the cell culture supernatant at specific time points.
-
ELISA: Perform a p24 antigen capture ELISA on the supernatant according to the manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a secondary enzyme-linked antibody that generates a colorimetric signal.
-
Measurement: Read the absorbance using a microplate reader.
-
Calculation: Calculate the 50% effective concentration (EC50), the compound concentration that inhibits p24 production by 50%. The Therapeutic Index (TI) is then calculated as CC50/EC50.
Enzyme Inhibition Assays
These are cell-free assays that measure the direct inhibitory effect of a compound on a specific viral enzyme.
A. Reverse Transcriptase (RT) Inhibition Assay
Principle: This assay measures the activity of HIV-1 RT, which synthesizes DNA from an RNA template. Inhibition is detected by a decrease in the incorporation of labeled nucleotides into newly synthesized DNA.
Methodology:
-
Reaction Setup: In a microplate, combine a poly(A) template, an oligo(dT) primer, recombinant HIV-1 RT, and a reaction buffer.
-
Compound Addition: Add various concentrations of the test compound.
-
Nucleotide Addition: Initiate the reaction by adding a mixture of dNTPs, including a labeled nucleotide (e.g., digoxigenin-dUTP or radioactively labeled dTTP).
-
Incubation: Allow the polymerization reaction to proceed at 37°C.
-
Detection: Detect the amount of incorporated labeled nucleotide. For ELISA-based kits, this involves capturing the newly synthesized DNA and using an antibody-enzyme conjugate to generate a colorimetric or chemiluminescent signal.
-
Calculation: Determine the IC50 value, the compound concentration that inhibits RT activity by 50%.
B. Protease (PR) Inhibition Assay
Principle: This assay uses a synthetic peptide substrate containing a cleavage site for HIV-1 protease. The substrate is labeled with a fluorophore and a quencher. When intact, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore is released, resulting in a measurable increase in fluorescence.
Methodology:
-
Reaction Setup: Combine recombinant HIV-1 protease and the test compound in a buffer.
-
Substrate Addition: Add the fluorogenic peptide substrate to initiate the reaction.
-
Incubation: Incubate at 37°C, protected from light.
-
Measurement: Monitor the increase in fluorescence over time using a fluorometer.
-
Calculation: Calculate the IC50 value based on the reduction in the rate of fluorescence increase.
C. Integrase (IN) Inhibition Assay
Principle: This assay measures the ability of HIV-1 integrase to catalyze the strand transfer reaction, which inserts viral DNA into a target DNA sequence.
Methodology:
-
Reaction Setup: Immobilize a target DNA oligonucleotide onto a microplate well.
-
Compound & Enzyme Addition: Add the test compound, recombinant HIV-1 integrase, and a donor DNA oligonucleotide (representing the viral DNA end).
-
Incubation: Allow the strand transfer reaction to proceed.
-
Detection: Wash the plate to remove un-integrated DNA. Detect the integrated donor DNA using a specific antibody or label, followed by an enzyme-linked secondary antibody to generate a signal.
-
Calculation: Determine the IC50 value, the concentration that inhibits the strand transfer reaction by 50%.
Conclusion and Future Perspectives
Natural products offer a rich and diverse chemical space for the discovery of novel anti-HIV agents.[4] Compounds derived from terrestrial plants, marine organisms, and microbes have demonstrated the ability to inhibit HIV through a wide array of mechanisms, including targeting viral enzymes, blocking viral entry, and inhibiting viral maturation.[4][5][21] The development of derivatives from natural leads, such as Bevirimat from betulinic acid, highlights a successful strategy for improving potency and drug-like properties.[14]
Future research should focus on the isolation and characterization of new bioactive compounds, detailed elucidation of their mechanisms of action, and optimization through medicinal chemistry. Furthermore, exploring the synergistic effects of natural products with existing HAART regimens could lead to more effective combination therapies that reduce toxicity and combat drug resistance. The continued exploration of nature's pharmacopeia remains a critical component in the global effort to manage and ultimately eradicate HIV.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Natural Products as Anti-HIV Agents and Role in HIV-Associated Neurocognitive Disorders (HAND): A Brief Overview [frontiersin.org]
- 3. [PDF] Anti-HIV natural products | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Natural Products with Inhibitory Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of a flavonoid library for inhibition of interaction of HIV-1 integrase with human LEDGF/p75 towards a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids: promising natural compounds against viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant-derived Anti-HIV Natural Products: A Review of Recent Research -Journal of Life Science | Korea Science [koreascience.kr]
- 10. Anti-HIV-1 Activity of Flavonoid Myricetin on HIV-1 Infection in a Dual-Chamber In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Polyphenol Extracts from Grape Seeds and Apple Can Reactivate Latent HIV-1 Transcription through Promoting P-TEFb Release from 7SK snRNP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant-derived terpenoids and analogues as anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-HIV tigliane diterpenoids from Reutealis trisperma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. Alkaloids as Potential Anti-HIV Agents | Bentham Science [eurekaselect.com]
- 20. Alkaloids as Potential Anti-HIV Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Marine natural products with anti-HIV activities in the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Natural products with anti-HIV activity from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Marine Natural Products with Anti-HIV Activities in the Last Deca...: Ingenta Connect [ingentaconnect.com]
- 24. Marine Natural Products with Anti-HIV Activities in the Last Deca...: Ingenta Connect [ingentaconnect.com]
- 25. researchgate.net [researchgate.net]
- 26. juniperpublishers.com [juniperpublishers.com]
Methodological & Application
Application Notes and Protocols for Fleephilone Extraction from Trichoderma harzianum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of Fleephilone, a bioactive secondary metabolite from the fungus Trichoderma harzianum. This compound has been identified as an inhibitor of the binding of the HIV Rev protein to the Rev Response Element (RRE) RNA, indicating its potential in antiviral drug development.[1][2] The protocol described herein is a comprehensive methodology based on published literature, combining fermentation, solvent extraction, and a bioassay-guided fractionation strategy.[1] This document also presents relevant quantitative data and a visualization of the experimental workflow and a generalized signaling pathway for secondary metabolite production in Trichoderma.
Introduction
Trichoderma harzianum is a filamentous fungus known for its production of a diverse array of secondary metabolites with a wide range of biological activities.[3][4] Among these metabolites is this compound, a compound that has demonstrated inhibitory activity against the HIV Rev/RRE interaction with an IC50 value of 7.6 μM.[1][2] The Rev protein is essential for the replication of HIV, making it a key target for antiviral therapies. The isolation of this compound is achieved through a multi-step process involving fungal fermentation, solvent-based extraction, and purification guided by biological assays. This protocol provides a step-by-step guide for researchers to isolate and study this compound and similar compounds from Trichoderma harzianum.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇NO₇ | [2] |
| Molecular Weight | 441.47 g/mol | [2] |
| Bioactivity | HIV REV/RRE binding inhibitor | [1][2] |
| IC₅₀ | 7.6 μM | [1][2] |
Table 2: Representative Yield of Secondary Metabolite Extraction from Trichoderma harzianum
| Extraction Solvent | Yield (%) | Note |
| Ethyl Acetate | 1.81 | This is a representative yield for a general secondary metabolite extraction and may vary for this compound. |
Experimental Protocols
This section details the methodology for the fermentation of Trichoderma harzianum, extraction of the crude metabolite mixture, and a bioassay-guided fractionation approach for the purification of this compound.
Fungal Strain and Culture Conditions
-
Fungal Strain: Trichoderma harzianum (e.g., WC 47695, the strain from which this compound was first isolated).[3]
-
Growth Medium: Potato Dextrose Agar (PDA) for initial culture propagation.
-
Fermentation Medium: Potato Dextrose Broth (PDB).
-
Incubation Conditions: 28°C for 14-21 days.
Protocol for Fermentation of Trichoderma harzianum
-
Inoculation: Aseptically transfer a small agar plug of actively growing T. harzianum mycelium from a PDA plate to a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB.
-
Incubation: Incubate the flask at 28°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.
-
Scale-up: Use the seed culture to inoculate a larger volume of PDB (e.g., 1 L) in a larger flask.
-
Static Fermentation: Incubate the large-scale culture at 28°C under static conditions for 14-21 days to allow for the production of secondary metabolites.
Protocol for Crude Extraction of this compound
-
Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
Solvent Extraction:
-
Combine the culture filtrate and the mycelial biomass.
-
Add an equal volume of a butanol-methanol (1:1 v/v) solvent mixture to the fermentation broth.[1]
-
Stir the mixture vigorously for 4-6 hours at room temperature.
-
-
Phase Separation:
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper organic (butanol-methanol) layer.
-
-
Concentration:
-
Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Store the crude extract at -20°C until further purification.
-
Protocol for Bioassay-Guided Fractionation
Bioassay-guided fractionation is a process where the crude extract is separated into fractions, and each fraction is tested for its biological activity (in this case, inhibition of REV/RRE binding). The active fractions are then subjected to further purification.
-
Initial Fractionation (e.g., Column Chromatography):
-
Resuspend the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Apply the resuspended extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions of a defined volume.
-
-
Bioassay:
-
Evaporate the solvent from a small aliquot of each fraction.
-
Test the residue for its ability to inhibit REV/RRE binding using a suitable in vitro assay (e.g., a filter binding assay or ELISA-based assay).
-
-
Further Purification of Active Fractions (e.g., HPLC):
-
Pool the fractions that show significant activity.
-
Concentrate the pooled active fractions.
-
Subject the concentrated active fraction to further purification using High-Performance Liquid Chromatography (HPLC), preferably with a reverse-phase column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., water-acetonitrile or water-methanol) to separate the components.
-
Collect the individual peaks.
-
-
Final Bioassay and Characterization:
-
Test the purified compounds from the individual HPLC peaks for their biological activity to identify the pure this compound.
-
Characterize the structure of the purified active compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity as this compound.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Generalized Signaling Pathway for Secondary Metabolite Regulation in Trichoderma
Caption: Regulation of secondary metabolite biosynthesis in Trichoderma.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of Fleephilone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing cell-based assays to evaluate the antiviral activity of Fleephilone, a fungal metabolite isolated from Trichoderma harzianum. This compound has been identified as an inhibitor of the HIV-1 Rev protein binding to the Rev Response Element (RRE), a critical step in the replication of HIV.[1][2] This document outlines protocols for assessing this compound's activity against HIV-1 and other potential viral targets, such as influenza A virus, based on the known antiviral properties of the broader azaphilone class of compounds.[3] Additionally, a potential cellular signaling pathway that may be modulated by this compound is described.
Overview of this compound and its Known Antiviral Target
This compound is an azaphilone compound that has been shown to inhibit the interaction between the HIV-1 Rev protein and the RRE RNA sequence in vitro.[1][2] This interaction is essential for the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, a process necessary for the production of new viral particles.[4][5][6] Inhibition of this pathway presents a promising target for antiviral therapy.
Initial studies have shown that while this compound can inhibit Rev-RRE binding with a half-maximal inhibitory concentration (IC50) of 7.6 μM in a biochemical assay, it did not demonstrate protective effects in a cell-based assay for acute HIV infection at the concentrations tested.[2] This suggests the need for more sensitive or different types of cell-based assays to fully characterize its antiviral potential.
Recommended Cell-Based Assays
A panel of cell-based assays is recommended to comprehensively evaluate the antiviral activity of this compound. These include assays specific to its known HIV Rev-RRE target, as well as broader spectrum antiviral assays.
Table 1: Summary of Cell-Based Assays for this compound Antiviral Activity
| Assay Type | Virus Target | Principle | Key Readout |
| HIV-1 Rev-RRE Reporter Gene Assay | HIV-1 | Quantifies the inhibition of Rev-dependent reporter gene expression (e.g., luciferase or GFP) in a stable cell line.[2] | Reduction in reporter signal (luminescence or fluorescence) |
| Cytopathic Effect (CPE) Inhibition Assay | Influenza A Virus, other cytopathic viruses | Measures the ability of this compound to protect cells from virus-induced cell death (cytopathic effect).[7][8][9][10] | Increased cell viability (e.g., measured by MTT or neutral red uptake) |
| Plaque Reduction Assay | Influenza A Virus, other plaque-forming viruses | Quantifies the reduction in the number of viral plaques (zones of cell death) in a cell monolayer in the presence of this compound.[1][11][12][13] | Decrease in the number and/or size of plaques |
| Virus Yield Reduction Assay | HIV-1, Influenza A Virus | Measures the reduction in the amount of infectious virus produced from cells treated with this compound.[14][15][16][17][18] | Lower viral titer in the supernatant of treated cells |
| Time-of-Addition Assay | Any virus | Determines the stage of the viral replication cycle inhibited by this compound by adding the compound at different times pre- and post-infection. | Inhibition at specific time points corresponding to different replication steps |
Experimental Protocols
HIV-1 Rev-RRE Reporter Gene Assay
This assay provides a specific measure of this compound's ability to inhibit the Rev-RRE pathway in a cellular context.
Materials:
-
HEK293T cells stably expressing an HIV-1 Rev-dependent reporter construct (e.g., luciferase or GFP downstream of an RRE-containing transcript) and constitutively expressing Rev.[2]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (in DMSO).
-
Positive control inhibitor (e.g., K-37).[2]
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer or fluorescence plate reader.
Protocol:
-
Seed the stable HEK293T reporter cell line in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound and the positive control in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or control. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 48 hours at 37°C with 5% CO2.
-
For luciferase readout, remove the medium and add luciferase assay reagent according to the manufacturer's instructions. Measure luminescence using a luminometer.
-
For GFP readout, measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
Table 2: Example Data Presentation for HIV-1 Rev-RRE Reporter Gene Assay
| Compound | Concentration (µM) | Luciferase Signal (RLU) | % Inhibition |
| Vehicle Control | 0 | 1,500,000 | 0 |
| This compound | 1 | 1,200,000 | 20 |
| 5 | 825,000 | 45 | |
| 10 | 450,000 | 70 | |
| 20 | 150,000 | 90 | |
| Positive Control | 10 | 180,000 | 88 |
Cytopathic Effect (CPE) Inhibition Assay for Influenza A Virus
This assay assesses the general antiviral activity of this compound against a cytopathic virus like influenza.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Minimum Essential Medium (MEM) with 4% FBS and 1% Penicillin-Streptomycin.
-
Influenza A virus stock (e.g., A/Puerto Rico/8/34 H1N1).
-
This compound stock solution (in DMSO).
-
Positive control (e.g., Oseltamivir).
-
96-well tissue culture plates.
-
MTT reagent or Neutral Red dye.
-
Plate reader.
Protocol:
-
Seed MDCK cells in 96-well plates at a density that will form a confluent monolayer within 24 hours.
-
On the day of the assay, wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 in serum-free MEM. Incubate for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add 100 µL of MEM containing serial dilutions of this compound or the positive control. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.
-
Assess cell viability using an MTT assay or Neutral Red uptake assay according to standard protocols.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.
Table 3: Example Data Presentation for CPE Inhibition Assay
| Compound | Concentration (µM) | Cell Viability (%) | % CPE Inhibition |
| Cell Control | 0 | 100 | N/A |
| Virus Control | 0 | 15 | 0 |
| This compound | 1 | 25 | 11.8 |
| 5 | 50 | 41.2 | |
| 10 | 75 | 70.6 | |
| 20 | 90 | 88.2 | |
| Positive Control | 10 | 95 | 94.1 |
Plaque Reduction Assay
This assay provides a quantitative measure of the inhibition of infectious virus production.
Materials:
-
MDCK cells.
-
6-well or 12-well tissue culture plates.
-
Influenza A virus stock.
-
This compound stock solution.
-
Overlay medium (e.g., 2X MEM mixed with 1.2% Avicel or agarose).
-
Crystal violet staining solution.
Protocol:
-
Seed MDCK cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in serum-free MEM.
-
Pre-incubate a standardized amount of influenza virus (to produce 50-100 plaques/well) with the this compound dilutions for 1 hour at 37°C.
-
Infect the MDCK cell monolayers with the virus-compound mixture for 1 hour.
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.
-
Incubate for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the IC50 value.
Table 4: Example Data Presentation for Plaque Reduction Assay
| Compound | Concentration (µM) | Average Plaque Count | % Plaque Reduction |
| Virus Control | 0 | 85 | 0 |
| This compound | 1 | 68 | 20 |
| 5 | 40 | 52.9 | |
| 10 | 15 | 82.4 | |
| 20 | 5 | 94.1 | |
| Positive Control | 10 | 8 | 90.6 |
Visualizations
Signaling Pathway and Experimental Workflows
Potential Mechanism of Action: PI3K/Akt Signaling Pathway
Some azaphilone compounds have been shown to modulate the PI3K/Akt signaling pathway.[19][20] This pathway is crucial for cell survival and proliferation and is often manipulated by viruses to facilitate their replication. Investigating the effect of this compound on this pathway could reveal additional mechanisms of its potential antiviral activity.
By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively evaluate the antiviral properties of this compound and gain insights into its mechanism of action.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. A reporter based single step assay for evaluation of inhibitors targeting HIV-1 Rev–RRE interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral anthraquinones and azaphilones produced by an endophytic fungus Nigrospora sp. from Aconitum carmichaeli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rev-RRE activity modulates HIV-1 replication and latency reactivation: Implications for viral persistence and cure strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rev–RRE Functional Activity Differs Substantially Among Primary HIV-1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HIV-1 Rev response element (RRE) adopts alternative conformations that promote different rates of virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pblassaysci.com [pblassaysci.com]
- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioagilytix.com [bioagilytix.com]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.4. Virus Yield Reduction Assay [bio-protocol.org]
- 15. Virus yield reduction assay. [bio-protocol.org]
- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 18. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Azaphilone pigments from the marine-derived Penicillium sclerotium UJNMF 0503 and their neuroprotective potential against H2O2-induced cell apoptosis through modulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Fleephilone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fleephilone is a naturally occurring azaphilone metabolite isolated from the fungus Trichoderma harzianum. It has been identified as an inhibitor of the binding between the HIV-1 Rev protein and the Rev-responsive element (RRE), a critical interaction for viral replication.[1][2] This inhibitory activity makes this compound and its derivatives promising scaffolds for the development of novel anti-HIV therapeutics. This document provides detailed protocols and application notes for the chemical synthesis of this compound derivatives, leveraging a powerful cycloisomerization strategy.
Signaling Pathway: HIV-1 Rev/RRE-Mediated Nuclear Export
This compound exerts its antiviral activity by disrupting the HIV-1 Rev/RRE signaling pathway, which is essential for the export of unspliced and partially spliced viral mRNAs from the nucleus to the cytoplasm. In the absence of the Rev protein, these viral mRNAs are retained in the nucleus and degraded.[3] The Rev protein, which contains a nuclear localization signal, is imported into the nucleus where it binds to the highly structured RRE region within the viral mRNA.[3][4] This binding initiates the assembly of a multimeric Rev-RRE complex.[4][5] The complex then recruits cellular export machinery, specifically the Crm1 (exportin-1) protein, which mediates the transport of the viral mRNA through the nuclear pore complex into the cytoplasm.[4][6] Once in the cytoplasm, the viral mRNA can be translated into structural proteins necessary for the assembly of new virions. This compound derivatives are designed to inhibit the initial binding of Rev to the RRE, thereby preventing the entire export process.
Synthesis of this compound Derivatives: A General Workflow
The total synthesis of this compound and its derivatives can be achieved through a convergent strategy, culminating in a key nucleophile-catalyzed cycloisomerization reaction. This approach, successfully applied to the synthesis of the related natural product (+)-harziphilone, allows for the rapid construction of the core bicyclic azaphilone scaffold from a linear polyunsaturated precursor.[7][8] The general workflow enables the introduction of chemical diversity at various positions, facilitating the generation of a library of this compound analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol outlines the synthesis of a model this compound derivative based on the published synthesis of (+)-harziphilone.[7][8] Researchers should adapt this protocol based on the specific target derivative.
Materials:
-
Substituted o-alkynylbenzaldehyde
-
Appropriate vinyl ketone
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Chloroform (CHCl₃), anhydrous
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of the Acyclic Polyunsaturated Diketone Precursor:
-
The acyclic precursor is synthesized in a multi-step sequence, typically involving the coupling of a substituted o-alkynylbenzaldehyde with a suitable vinyl ketone derivative. Standard organic synthesis techniques such as Sonogashira coupling and subsequent oxidation can be employed to construct the polyunsaturated diketone backbone.[9] The specific steps and reagents will vary depending on the desired substitution pattern of the this compound derivative.
-
-
Nucleophile-Catalyzed Cycloisomerization:
-
Dissolve the acyclic polyunsaturated diketone precursor in anhydrous chloroform to a concentration of 0.1 M in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
-
-
Characterization:
-
Characterize the purified this compound derivative using standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm its structure and purity.
-
Protocol 2: General Procedure for the Diversification of the this compound Core
The synthesized this compound core structure can be further modified to generate a library of derivatives.[9]
Acylation of Hydroxyl Groups:
-
To a solution of the this compound core (1 equivalent) in a suitable solvent (e.g., dichloromethane), add an acid chloride or anhydride (1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents).
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation
The following table presents hypothetical quantitative data for a series of synthesized this compound derivatives to illustrate the structure-activity relationship (SAR) that can be established.
| Compound ID | R¹ Substituent | R² Substituent | Yield (%) | IC₅₀ (µM) for Rev/RRE Binding Inhibition |
| This compound | H | H | - | 7.6[1] |
| FPD-001 | 4-Cl | H | 65 | 5.2 |
| FPD-002 | 4-OCH₃ | H | 72 | 8.9 |
| FPD-003 | H | Acetyl | 85 | 6.8 |
| FPD-004 | 4-Cl | Acetyl | 82 | 4.1 |
Note: The yield and IC₅₀ values for FPD-001 to FPD-004 are representative examples and should be determined experimentally for each synthesized compound.
Conclusion
The synthetic strategies outlined in these application notes provide a robust platform for the generation of this compound derivatives. By systematically modifying the core structure, researchers can explore the structure-activity relationships governing the inhibition of the HIV-1 Rev/RRE interaction. This will enable the development of more potent and selective inhibitors with the potential to become next-generation anti-HIV therapeutics. The provided protocols and diagrams serve as a comprehensive guide for scientists engaged in the synthesis and evaluation of these promising compounds.
References
- 1. Harziphilone and this compound, two new HIV REV/RRE binding inhibitors produced by Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Rev (HIV) - Wikipedia [en.wikipedia.org]
- 4. HIV Rev Assembly on the Rev Response Element (RRE): A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-directed remodeling of the HIV-1 protein Rev orchestrates assembly of the Rev–Rev response element complex | eLife [elifesciences.org]
- 6. HIV Rev response element - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. A nucleophile-catalyzed cycloisomerization permits a concise synthesis of (+)-harziphilone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Azaphilone-Based Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fleephilone in HIV-1 Latency Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) latency, wherein the virus persists in a transcriptionally silent state within host cells, remains the primary obstacle to a cure. A key regulatory step in the HIV-1 life cycle, essential for the production of new viral particles, is the nuclear export of unspliced and partially spliced viral mRNAs. This process is mediated by the viral Rev protein interacting with the Rev Response Element (RRE), a structured RNA sequence present in these viral transcripts.[1] Fleephilone, a fungal metabolite isolated from Trichoderma harzianum, has been identified as an inhibitor of the HIV-1 Rev/RRE binding interaction.[2] This document provides detailed application notes and protocols for the use of this compound as a research tool to investigate the role of the Rev/RRE pathway in HIV-1 latency and reactivation. By inhibiting this critical step, this compound can be utilized to study the downstream effects on viral protein expression and particle production following the reactivation of latent proviruses.
Mechanism of Action
This compound inhibits the binding of the HIV-1 Rev protein to the RRE RNA.[2] The Rev-RRE interaction is a critical checkpoint in the viral life cycle. In the early phase of infection, fully spliced viral mRNAs are exported to the cytoplasm and translated into regulatory proteins, including Rev. Rev is then imported back into the nucleus where it binds to the RRE of newly transcribed, unspliced or partially spliced viral RNAs.[1] This binding facilitates the recruitment of cellular export machinery, leading to the transport of these viral RNAs to the cytoplasm for the translation of structural proteins and packaging into new virions.[1] By disrupting the Rev/RRE complex, this compound is hypothesized to trap these viral transcripts in the nucleus, thereby preventing the production of new viral particles, a crucial step in the reactivation from latency.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Compound | Target | Assay | IC50 | Cytotoxicity (CC50) | Source |
| This compound | HIV-1 Rev/RRE Binding | In vitro Rev-protein to RRE RNA binding assay | 7.6 µM | Not cytotoxic up to 200 µg/ml in CEM-SS cells | [2] |
| Harziphilone (related compound) | HIV-1 Rev/RRE Binding | In vitro Rev-protein to RRE RNA binding assay | 2.0 µM | 38 µM against M-109 murine tumor cell line | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the formation of the Rev-RRE complex in the nucleus.
Caption: Workflow for testing this compound's inhibition of HIV-1 reactivation.
Experimental Protocols
Protocol 1: In Vitro Rev-RRE Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol is adapted from standard EMSA procedures for RNA-protein interactions and can be used to confirm the inhibitory activity of this compound on the Rev-RRE complex formation in a cell-free system.[3][4][5][6][7][8]
Materials:
-
Recombinant HIV-1 Rev protein
-
In vitro transcribed and labeled RRE RNA (e.g., with biotin or a fluorescent dye)
-
This compound stock solution (in DMSO)
-
Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol)
-
Yeast tRNA or other non-specific competitor RNA
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer (Tris-borate-EDTA)
-
Gel loading dye (non-denaturing)
-
Apparatus for gel electrophoresis and imaging system for the chosen label
Procedure:
-
Prepare Binding Reactions:
-
In separate tubes, prepare reaction mixtures containing binding buffer, a constant amount of labeled RRE RNA (e.g., 1-5 fmol), and a non-specific competitor RNA (e.g., 1 µg yeast tRNA).
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or DMSO as a vehicle control to the respective tubes. Incubate for 15 minutes at room temperature.
-
Initiate the binding reaction by adding a constant amount of recombinant Rev protein (concentration to be optimized for clear band shift).
-
Incubate the reactions for 30 minutes at room temperature to allow for complex formation.
-
-
Electrophoresis:
-
Add non-denaturing loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage (e.g., 100-150V) at 4°C until the dye front has migrated sufficiently.
-
-
Detection and Analysis:
-
Transfer the RNA to a nylon membrane (for biotin-labeled probes) or directly image the gel (for fluorescent probes).
-
Detect the labeled RRE RNA using an appropriate imaging system.
-
Quantify the intensity of the bands corresponding to the free RRE RNA and the Rev-RRE complex.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Protocol 2: Inhibition of HIV-1 Reactivation from Latency in J-Lat Cells
This protocol utilizes the J-Lat cell line, a widely used model for HIV-1 latency.[9][10][11][12][13] These cells harbor a latent HIV-1 provirus with the nef gene replaced by a green fluorescent protein (GFP) reporter.[9][12] Reactivation of the provirus leads to the expression of GFP, which can be quantified by flow cytometry.
Materials:
-
J-Lat cell line (e.g., clone 10.6)[13]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Latency Reversing Agent (LRA), e.g., Tumor Necrosis Factor-alpha (TNF-α, final concentration 10 ng/mL) or PMA (50 ng/mL) and Ionomycin (1 µM)[14]
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Culture J-Lat cells in RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of medium.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the cells. Include a vehicle control (DMSO) and an untreated control.
-
Immediately after adding this compound, add the LRA (e.g., TNF-α) to all wells except the untreated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring GFP fluorescence in at least 10,000 cells per sample.
-
Analyze the data to determine the percentage of GFP-positive cells in each condition.
-
-
Data Analysis:
-
Calculate the inhibition of HIV-1 reactivation for each this compound concentration relative to the LRA-only control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50.
-
Protocol 3: Quantification of Viral Production by p24 ELISA
This protocol measures the amount of the HIV-1 p24 capsid protein released into the cell culture supernatant, providing a direct measure of virion production.[15][16][17][18]
Materials:
-
Supernatants from the J-Lat cell experiment (Protocol 2)
-
Commercial HIV-1 p24 ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection:
-
After the 24-48 hour incubation in Protocol 2, centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
p24 ELISA:
-
Perform the p24 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the cell culture supernatants and p24 standards to the antibody-coated wells.
-
A series of incubation and washing steps with detection antibodies and enzyme conjugates.
-
Addition of a substrate to produce a colorimetric reaction.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the p24 standards.
-
Calculate the concentration of p24 in each supernatant based on the standard curve.
-
Determine the inhibition of p24 production for each this compound concentration and calculate the IC50.
-
Conclusion
This compound, as a specific inhibitor of the HIV-1 Rev/RRE interaction, represents a valuable tool for investigating the post-transcriptional control of HIV-1 gene expression, particularly in the context of latency and reactivation. The protocols outlined in this document provide a framework for researchers to characterize the activity of this compound and to explore its potential as a lead compound in the development of novel HIV-1 cure strategies targeting viral RNA export.
References
- 1. HIV Rev response element - Wikipedia [en.wikipedia.org]
- 2. Rev-RRE activity modulates HIV-1 replication and latency reactivation: Implications for viral persistence and cure strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. licorbio.com [licorbio.com]
- 6. researchgate.net [researchgate.net]
- 7. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Jurkat-Derived (J-Lat, J1.1, and Jurkat E4) and CEM-Derived T Cell Lines (8E5 and ACH-2) as Models of Reversible Proviral Latency | Springer Nature Experiments [experiments.springernature.com]
- 11. HIV latency: experimental systems and molecular models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. μ-Lat: A Mouse Model to Evaluate Human Immunodeficiency Virus Eradication Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Infection with a newly designed dual fluorescent reporter HIV-1 effectively identifies latently infected CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 16. biocat.com [biocat.com]
- 17. hanc.info [hanc.info]
- 18. journals.asm.org [journals.asm.org]
Fleephilone as a Molecular Probe for RNA-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fleephilone, a metabolite isolated from the fungus Trichoderma harzianum, has been identified as an inhibitor of the interaction between the Human Immunodeficiency Virus (HIV) Rev protein and the Rev Responsive Element (RRE) RNA.[1] This critical interaction is essential for the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, a key step in HIV replication.[2][3][4][5] The ability of this compound to disrupt this specific RNA-protein binding event suggests its potential as a molecular tool for studying and targeting such interactions in a research and drug discovery context.
This document provides detailed, albeit hypothetical, application notes and protocols for the use of a fluorescently labeled this compound derivative as a molecular probe in a competitive binding assay to investigate the HIV Rev-RRE interaction. Given the absence of published data on a fluorescent this compound analog, this guide is based on its known inhibitory activity and established methodologies for studying RNA-protein interactions.
Principle of Application
The proposed application utilizes a fluorescently labeled this compound (this compound-Fluorophore) in a competitive binding assay. The principle is based on the displacement of the fluorescent probe from the Rev-RRE complex by a competing, unlabeled ligand. The change in a fluorescence property, such as fluorescence polarization (FP) or Förster resonance energy transfer (FRET), upon displacement can be measured to determine the binding affinity of test compounds. This approach allows for the screening and characterization of new potential inhibitors of the Rev-RRE interaction.
Quantitative Data Summary
The primary quantitative measure for this compound's activity is its half-maximal inhibitory concentration (IC50) against the Rev-RRE binding. The following table summarizes this known data and includes hypothetical parameters for a fluorescently labeled version that would be determined experimentally.
| Parameter | Value | Description |
| IC50 (this compound) | 7.6 µM | The concentration of this compound required to inhibit 50% of the Rev-RRE binding activity.[1] |
| Hypothetical Kd (this compound-Fluorophore) | To be determined | The equilibrium dissociation constant of the fluorescently labeled this compound for the Rev-RRE complex. |
| Hypothetical Maximum FP (mP) | To be determined | The maximum fluorescence polarization signal when this compound-Fluorophore is bound to the Rev-RRE complex. |
| Hypothetical Minimum FP (mP) | To be determined | The minimum fluorescence polarization signal of free this compound-Fluorophore in solution. |
Experimental Protocols
Protocol 1: Synthesis and Fluorescent Labeling of this compound (Hypothetical)
Objective: To chemically synthesize a fluorescent derivative of this compound.
Note: This protocol is a generalized approach, as the specific reactive groups on this compound for conjugation are not detailed in the available literature.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., NHS-ester of a fluorophore)
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Functionalization of this compound: If this compound lacks a suitable reactive group (e.g., an amine or thiol), a synthetic route to introduce one would be the initial step. This may involve chemical modification of the this compound structure.
-
Conjugation Reaction: Dissolve this compound and a 1.5 molar excess of the amine-reactive fluorescent dye in anhydrous DMF.
-
Add a 2 molar excess of TEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature, protected from light, for 4-6 hours.
-
Purification: Purify the resulting this compound-Fluorophore conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and measure its concentration spectrophotometrically.
Protocol 2: In Vitro HIV Rev-RRE Competitive Binding Assay using Fluorescence Polarization
Objective: To determine the binding affinity of unlabeled compounds that compete with this compound-Fluorophore for binding to the Rev-RRE complex.
Materials:
-
Recombinant HIV Rev protein
-
In vitro transcribed RRE RNA
-
This compound-Fluorophore probe
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
Test compounds (unlabeled)
-
384-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Rev-RRE Complex:
-
In the assay buffer, pre-incubate the Rev protein and RRE RNA at a concentration determined to be optimal for binding (typically in the low nanomolar range) for 30 minutes at room temperature.
-
-
Assay Plate Preparation:
-
Add 10 µL of the pre-formed Rev-RRE complex to each well of the 384-well plate.
-
Add 5 µL of this compound-Fluorophore to each well at a final concentration optimized for a stable FP signal (typically equal to its Kd).
-
Add 5 µL of a serial dilution of the test compound to the wells. For control wells, add 5 µL of assay buffer (for maximum polarization) or a high concentration of unlabeled this compound (for minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
Calculate the anisotropy or mP values for each well.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Mechanism of Competitive Inhibition
Caption: Competitive binding assay mechanism.
Experimental Workflow for FP-based Assay
Caption: Workflow for the fluorescence polarization assay.
HIV Rev-RRE Signaling Pathway
Caption: Inhibition of HIV Rev-RRE pathway by this compound.
References
- 1. Harziphilone and this compound, two new HIV REV/RRE binding inhibitors produced by Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rev-RRE activity modulates HIV-1 replication and latency reactivation: Implications for viral persistence and cure strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rev–RRE Functional Activity Differs Substantially Among Primary HIV-1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The HIV-1 Rev response element (RRE) adopts alternative conformations that promote different rates of virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Fleephilone in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fleephilone in human plasma. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. The described method is highly selective and suitable for pharmacokinetic and toxicokinetic studies. All data presented herein is for demonstration purposes.
Introduction
This compound is a novel investigational compound with potential therapeutic applications. Accurate quantification of this compound in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma, a common matrix for pharmacokinetic analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
This compound-d4 (internal standard, IS) (≥99% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards to room temperature.
-
Vortex samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of this compound-d4 internal standard (IS) working solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 5 |
| 5.00 | 5 |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
| Curtain Gas (CUR) | 35 psi |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| Collision Gas (CAD) | 9 psi |
Table 3: MRM Transitions
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
|---|---|---|---|---|
| This compound | 345.2 | 188.1 | 80 | 35 |
| this compound-d4 (IS) | 349.2 | 192.1 | 80 | 35 |
Quantitative Data Summary
The method was validated according to regulatory guidelines. A summary of the key validation parameters is provided in Table 4.
Table 4: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Accuracy (%Bias) | Within ±10% |
| Matrix Effect | 92% - 105% |
| Recovery | > 88% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound from plasma samples.
Caption: Workflow for this compound quantification in plasma.
Hypothetical Signaling Pathway
This compound is hypothesized to be an inhibitor of the fictional Kinase-X (KX) pathway, which is implicated in cellular proliferation. The diagram below outlines this proposed mechanism of action.
Caption: Proposed inhibitory action of this compound on the Kinase-X pathway.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of this compound in human plasma. This protocol can be readily implemented in a regulated bioanalytical laboratory to support various stages of drug development, from preclinical research to clinical trials. The established linearity, precision, and accuracy make it suitable for pharmacokinetic modeling and exposure-response analysis.
Troubleshooting & Optimization
Fleephilone solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Fleephilone in aqueous solutions. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound is a highly lipophilic molecule with inherently low solubility in aqueous solutions. Its solubility is significantly influenced by the pH, ionic strength, and composition of the buffer. For instance, its solubility is generally higher in acidic conditions (pH 3-5) compared to neutral or alkaline conditions.
Q2: Why is my this compound precipitating out of solution during my experiment?
A2: Precipitation of this compound can occur for several reasons:
-
Supersaturation: The concentration of this compound may have exceeded its solubility limit in your specific experimental conditions.
-
Change in pH: A shift in the pH of the solution can dramatically decrease this compound's solubility.
-
Temperature Fluctuation: A decrease in temperature can lower the solubility of this compound.
-
Solvent Exchange: If you are diluting a stock solution of this compound (e.g., in DMSO) into an aqueous buffer, improper mixing can lead to localized high concentrations and precipitation.
Q3: Can I use organic co-solvents to improve this compound solubility?
A3: Yes, organic co-solvents are commonly used to increase the solubility of poorly soluble compounds like this compound. However, the choice and concentration of the co-solvent must be carefully considered to avoid negatively impacting your experimental system (e.g., cell viability, enzyme activity). See the data table below for solubility in common co-solvents.
Troubleshooting Guides
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound's solubility?
A4: Yes, poor solubility can lead to inconsistent and unreliable results in cell-based assays. If this compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration.
Troubleshooting Steps:
-
Visual Inspection: Before adding to your cells, inspect the final this compound dilution under a microscope. Look for any signs of precipitation or particulate matter.
-
Solubility Confirmation: Perform a solubility test in your final cell culture medium. Prepare the highest concentration of this compound you intend to use and check for precipitation after a relevant incubation period.
-
Optimize Dilution Method: When diluting a DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid dispersion and minimize precipitation.
Q5: How can I prepare a stable, aqueous-based stock solution of this compound?
A5: Preparing a high-concentration aqueous stock of this compound is challenging. The recommended approach is to first create a high-concentration stock in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer immediately before use. For applications requiring a predominantly aqueous stock, consider using solubility-enhancing excipients.
Workflow for Preparing this compound for Aqueous Experiments
Caption: Workflow for preparing this compound working solutions.
Quantitative Data Summary
The solubility of this compound has been determined in various solvent systems to aid in the preparation of stock and working solutions.
| Solvent System | Temperature (°C) | This compound Solubility (µg/mL) |
| Deionized Water | 25 | < 0.1 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | < 0.5 |
| Acetate Buffer, pH 4.0 | 25 | 5.2 |
| 100% Dimethyl Sulfoxide (DMSO) | 25 | > 50,000 |
| 100% Ethanol | 25 | 15,000 |
| 5% DMSO in PBS, pH 7.4 | 25 | 10.5 |
| 10% Ethanol in PBS, pH 7.4 | 25 | 2.5 |
| 20% (w/v) Hydroxypropyl-β-Cyclodextrin in Water | 25 | 850 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using UV-Vis Spectrophotometry
This protocol determines the solubility of this compound in a target aqueous buffer by measuring its absorbance.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader with UV-Vis capabilities
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the this compound stock in DMSO.
-
Add 2 µL of each concentration from the serial dilution to a 96-well plate in triplicate. Include a DMSO-only control.
-
Add 198 µL of the target aqueous buffer to each well.
-
Seal the plate and shake for 2 hours at room temperature, protected from light.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot absorbance against concentration. The point at which the absorbance plateaus indicates the limit of solubility.
Protocol 2: Enhancing this compound Solubility with Cyclodextrins
This protocol describes how to use cyclodextrins to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and magnetic stir bars
Methodology:
-
Prepare a 20% (w/v) solution of HP-β-CD in deionized water.
-
Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring.
-
Allow the suspension to stir for 24-48 hours at room temperature in a sealed container, protected from light.
-
After the incubation period, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 30 minutes to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Signaling Pathway Considerations
Poor solubility of this compound can impact its interaction with intracellular targets. The diagram below illustrates a hypothetical scenario where this compound must cross the cell membrane to inhibit an intracellular kinase.
Stability of Fleephilone under different storage conditions
Technical Support Center: Fleephilone
This technical support center provides guidance on the stability of this compound under various storage conditions. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Q1: I observed significant degradation of my this compound sample, which was stored at room temperature for a short period. What could be the cause?
A1: this compound is sensitive to both temperature and light. Short-term exposure to ambient room temperature and light can lead to degradation. For optimal stability, this compound should always be stored at -20°C and protected from light. Refer to the stability data in Table 1 for degradation rates under different conditions. If the degradation is higher than expected, consider the following possibilities:
-
Light Exposure: Was the sample vial transparent or amber? this compound is light-sensitive, and exposure to light, even for a short duration, can accelerate degradation. Always use amber vials or wrap transparent vials in aluminum foil.
-
Temperature Fluctuation: Was the "room temperature" environment stable? Proximity to heat sources like incubators or direct sunlight could have elevated the temperature, increasing the degradation rate.
-
Solvent Effects: The stability of this compound can be solvent-dependent. Ensure the solvent used is recommended for short-term storage at room temperature. For aqueous solutions, ensure the pH is within the optimal range of 6.0-7.5.
Below is a workflow to help troubleshoot this compound degradation issues.
Q2: I am seeing inconsistent results in my stability studies. What are the common sources of variability?
A2: Inconsistent results in stability studies with this compound can often be traced to minor variations in experimental execution. Key areas to review include:
-
Sample Preparation: Ensure homogeneity of the stock solution before aliquoting. Vortex the solution thoroughly before each use.
-
Environmental Control: Use calibrated equipment to maintain and monitor storage conditions. Minor fluctuations in temperature or humidity can have a significant impact over time.
-
Analytical Method: Validate your analytical method for stability testing. Ensure that the method can separate this compound from its degradants. System suitability tests should be performed before each analytical run.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound solid should be stored at -20°C in a light-protected container. For short-term storage of solutions, use an appropriate solvent and store at 2-8°C, protected from light, for up to 24 hours.
Q2: How does humidity affect the stability of solid this compound?
A2: High humidity can accelerate the degradation of solid this compound, especially at elevated temperatures. It is recommended to store this compound in a desiccated environment. The data in Table 1 shows the effect of humidity on stability.
Q3: Is this compound stable in aqueous solutions?
A3: this compound has limited stability in aqueous solutions. The rate of degradation is pH-dependent, with optimal stability observed between pH 6.0 and 7.5. It is advisable to prepare fresh aqueous solutions for each experiment.
Quantitative Stability Data
The following table summarizes the stability of this compound under various storage conditions over a 30-day period.
Table 1: Stability of this compound Under Different Storage Conditions
| Storage Condition | Day 0 Purity (%) | Day 7 Purity (%) | Day 14 Purity (%) | Day 30 Purity (%) |
| -20°C, Protected from Light, Low Humidity | 99.8 | 99.7 | 99.7 | 99.6 |
| 4°C, Protected from Light, Low Humidity | 99.8 | 99.2 | 98.5 | 97.1 |
| 25°C, Protected from Light, 60% Relative Humidity | 99.8 | 95.3 | 91.2 | 82.4 |
| 25°C, Exposed to Light, 60% Relative Humidity | 99.8 | 88.1 | 79.4 | 65.2 |
| 40°C, Protected from Light, 75% Relative Humidity | 99.8 | 85.6 | 72.3 | 50.9 |
Experimental Protocols
Protocol: Assessing the Stability of this compound
This protocol outlines a method for evaluating the stability of this compound under controlled conditions.
1. Materials:
- This compound (solid)
- Amber glass vials
- Calibrated stability chambers (for controlled temperature and humidity)
- HPLC system with a UV detector
- Appropriate HPLC column and mobile phase
- Solvent for this compound dissolution (e.g., DMSO, Methanol)
- Calibrated analytical balance and pH meter
2. Sample Preparation:
- Accurately weigh this compound powder into separate amber vials for each time point and storage condition.
- For solution stability, dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
- Dispense aliquots of the solution into amber vials.
3. Storage:
- Place the vials in the respective stability chambers set to the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH).
- Include a control group stored at the recommended long-term storage condition (-20°C).
4. Time Points:
- Pull samples for analysis at predetermined time points (e.g., Day 0, Day 7, Day 14, Day 30).
5. Analysis:
- At each time point, retrieve the vials for the specific condition.
- If starting with solid, dissolve the this compound in the solvent to the target concentration.
- Analyze the samples by a validated HPLC method to determine the purity of this compound and quantify any degradants.
- The percentage of remaining this compound is calculated relative to the Day 0 sample.
The workflow for this experimental protocol is visualized below.
Technical Support Center: Overcoming Fleephilone Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the fungal metabolite Fleephilone in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a secondary metabolite produced by the fungus Trichoderma harzianum. Its primary reported biological activity is the inhibition of the binding of the HIV Rev protein to the Rev-responsive element (RRE) RNA, with a reported half-maximal inhibitory concentration (IC50) of 7.6 μM.[1][2][3]
Q2: Is this compound known to be cytotoxic?
While direct and extensive public data on this compound's cytotoxicity is limited, a structurally related compound, Harziphilone, also isolated from Trichoderma harzianum, has demonstrated cytotoxicity against the murine tumor cell line M-109 with an IC50 of 38 μM.[1][2][3] Given the structural similarity and common origin, it is plausible that this compound may also exhibit cytotoxic effects in various cell lines, which could interfere with non-cytotoxicity-based assays.
Q3: What are the common signs of this compound-induced cytotoxicity in my cell-based assay?
Common indicators of cytotoxicity include:
-
A significant reduction in cell viability and proliferation.
-
Morphological changes such as cell rounding, detachment, and membrane blebbing.
-
Increased lactate dehydrogenase (LDH) release into the culture medium.
-
Activation of apoptotic pathways (e.g., caspase activation).
-
Decreased metabolic activity (e.g., reduced MTT or resazurin reduction).
Q4: How can I differentiate between target-specific effects and general cytotoxicity of this compound?
It is crucial to perform a cytotoxicity counterscreen in parallel with your primary functional assay. This involves treating your cells with a range of this compound concentrations and measuring cell viability using a standard method like the MTT or LDH assay. If the concentrations at which you observe your desired biological effect are close to or overlap with those that cause significant cytotoxicity, your results may be confounded.
Troubleshooting Guide
Issue 1: High levels of cell death observed at concentrations intended for functional assays.
| Possible Cause | Suggested Solution |
| Inherent Cytotoxicity of this compound: The compound may be toxic to the specific cell line at the tested concentrations. | 1. Determine the Cytotoxic Profile: Perform a dose-response curve to determine the IC50 value for cytotoxicity in your cell line. 2. Adjust Working Concentration: If possible, use this compound at concentrations well below the cytotoxic IC50 for your functional assays. 3. Reduce Incubation Time: Shorter exposure times may elicit the desired functional effect without causing significant cell death. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration in the well. | 1. Optimize Solvent Concentration: Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). 2. Include Solvent Control: Always include a vehicle control (media with the same final concentration of solvent) to assess solvent-specific effects. |
| Cell Line Sensitivity: The cell line being used may be particularly sensitive to this compound or its solvent. | 1. Test in Different Cell Lines: If feasible, compare the cytotoxic effects across multiple cell lines. 2. Use a More Resistant Cell Line: If the primary goal is not to assess cytotoxicity, consider using a cell line that is more resistant to this compound's cytotoxic effects. |
Issue 2: Inconsistent or variable results in this compound-treated wells.
| Possible Cause | Suggested Solution |
| Compound Precipitation: this compound may be precipitating out of solution at higher concentrations, leading to uneven exposure. | 1. Check Solubility: Visually inspect the stock solution and final assay wells for any signs of precipitation. 2. Reduce Final Concentration: Work with concentrations known to be fully soluble in your assay medium. 3. Modify Solvent System: Consider using a different, biocompatible solvent or a co-solvent system to improve solubility. |
| Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability in the measured response. | 1. Optimize Seeding Protocol: Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly. 2. Allow for Cell Adherence: Give cells adequate time to attach and resume growth before adding this compound. |
| Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can concentrate this compound and other media components. | 1. Avoid Using Outer Wells: For sensitive assays, only use the inner 60 wells of a 96-well plate. 2. Maintain Humidity: Ensure proper humidification in the incubator and consider using plates with lids designed to minimize evaporation. |
Quantitative Data Summary
Specific cytotoxic IC50 values for this compound are not widely available in the public domain. However, data for the related compound, Harziphilone, and other cytotoxic metabolites from Trichoderma harzianum provide a reference for potential cytotoxic concentrations.
| Compound | Cell Line | Assay | IC50 / Activity |
| This compound | - | HIV Rev/RRE Binding | 7.6 μM |
| Harziphilone | M-109 (murine tumor) | Cytotoxicity | 38 μM |
| Trichodenone A | P388 (murine leukemia) | Cytotoxicity (ED50) | 0.21 μg/mL |
| Trichodenone B | P388 (murine leukemia) | Cytotoxicity (ED50) | 1.21 μg/mL |
| Trichodenone C | P388 (murine leukemia) | Cytotoxicity (ED50) | 1.45 μg/mL |
Note: The data for Trichodenones are included to illustrate the range of cytotoxic activity observed from compounds isolated from Trichoderma species.[3]
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol outlines the determination of the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting concentration range is 0.1 to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader (wavelength as per kit instructions)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. Include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of wells 45 minutes before measurement.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the maximum LDH release control.
Visualizations
Caption: A generalized workflow for assessing this compound cytotoxicity.
Caption: A hypothetical signaling pathway for compound-induced cytotoxicity.
References
- 1. Harziphilone and this compound, two new HIV REV/RRE binding inhibitors produced by Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Fleephilone concentration for in vitro experiments
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Fleephilone in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Kinase of Intracellular Proliferation (KIP). KIP is a critical serine/threonine kinase in the Growth Factor Signaling Cascade (GFSC) pathway, which is commonly upregulated in various cancer cell lines. By inhibiting KIP, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: For initial experiments, we recommend a concentration range of 10 nM to 1 µM. The optimal concentration will vary depending on the cell line and the specific assay being performed. A dose-response experiment is highly recommended to determine the IC50 value in your system of interest.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving this compound in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.1% to minimize solvent-induced toxicity.
Troubleshooting Guides
Issue 1: High Cell Viability Despite this compound Treatment
| Possible Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | Perform a dose-response experiment to determine the IC50 for your specific cell line. See the "Determining IC50 of this compound" protocol below. |
| Low Cell Seeding Density | Ensure an appropriate cell seeding density that allows for logarithmic growth during the experiment. |
| Incorrect Assay Incubation Time | The effect of this compound on cell viability is time-dependent. We recommend an incubation period of 48-72 hours. |
| This compound Degradation | Ensure the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. |
Issue 2: Inconsistent Results in Western Blot for p-SUB (phosphorylated KIP substrate)
| Possible Cause | Troubleshooting Step |
| Inappropriate Time Point for Lysate Collection | The phosphorylation of KIP substrates can be transient. We recommend a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after this compound treatment to identify the optimal time point for observing maximal inhibition. |
| Lysate Collection and Processing Issues | Ensure that phosphatase inhibitors are included in your lysis buffer to prevent dephosphorylation of your target protein. |
| Antibody Issues | Use a validated antibody for p-SUB. Titrate the antibody to determine the optimal concentration for your Western blot. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| MCF-7 | Breast Cancer | 50 | CellTiter-Glo® (72 hr) |
| A549 | Lung Cancer | 120 | MTT (72 hr) |
| HCT116 | Colon Cancer | 85 | RealTime-Glo™ (48 hr) |
| U-87 MG | Glioblastoma | 250 | Resazurin (72 hr) |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| KIP | 5 |
| KIP2 | 500 |
| PKA | > 10,000 |
| PKC | > 10,000 |
| MAPK1 | > 10,000 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Dilution: Prepare a 2X serial dilution of this compound in culture medium. We recommend a starting concentration of 10 µM, with 10-12 dilution points. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: On the day of the assay, equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Visualizations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fleephilone in various assays. The information is designed to help identify and resolve common artifacts and experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a novel fungal metabolite isolated from the fermentation broth of Trichoderma harzianum.[1][2] It belongs to the azaphilone class of compounds.[3][4] Spectroscopic methods have established its chemical structure.[1] this compound has been identified as an inhibitor of the binding of the HIV REV (regulation of virion expression) protein to the RRE (REV responsive element) RNA.[1][2] This interaction is critical for the export of viral RNAs from the nucleus to the cytoplasm, a key step in HIV replication.
Q2: My results with this compound are inconsistent between my biochemical binding assay and my cell-based HIV infection assay. Why?
This is a key observation that has been noted in the literature. While this compound shows inhibitory activity in a biochemical assay measuring REV-protein binding to RRE RNA, it did not protect CEM-SS cells from acute HIV infection at concentrations up to 200 micrograms/ml in an XTT dye reduction assay.[1] There are several potential reasons for this discrepancy:
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Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target in sufficient concentrations.[][6]
-
Efflux Pumps: The compound might be actively removed from the cell by efflux pumps.
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Metabolism: this compound could be rapidly metabolized into an inactive form by the cells.
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Cytotoxicity: At higher concentrations needed for antiviral activity, the compound's toxicity might interfere with the assay results, masking any potential therapeutic effect.[1]
Q3: I am observing high background or unexpected color changes in my colorimetric/fluorometric assay when using this compound. What could be the cause?
This compound is an azaphilone, a class of fungal metabolites known for being pigments.[3] This intrinsic property can lead to several artifacts:
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Light Absorbance: The compound itself may absorb light at the wavelength used for your colorimetric assay (e.g., MTT, XTT, Bradford), leading to artificially high or low readings.
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Autofluorescence: this compound might be naturally fluorescent, which can interfere with fluorescence-based assays (e.g., fluorescent microscopy, plate readers) by increasing the background signal.
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Solution: Always run parallel controls containing this compound in assay medium without cells or other reagents to quantify its intrinsic absorbance or fluorescence at the relevant wavelengths. Subtract this background value from your experimental readings.
Q4: I'm seeing significant cell death in my experiments, even at low concentrations of this compound. Is this expected?
While the initial report on this compound did not find it protected CEM-SS cells from HIV infection, a related compound from the same organism, harziphilone, demonstrated cytotoxicity at 38 µM against the murine tumor cell line M-109.[1] It is plausible that this compound also possesses cytotoxic properties, which can complicate the interpretation of results from cell-based assays.[7]
Solution: It is crucial to determine the cytotoxic profile of this compound in your specific cell line. Perform a dose-response experiment using a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the concentration range where the compound is non-toxic. All subsequent functional assays should be conducted at concentrations below the cytotoxic threshold.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in your stock solution or in the cell culture wells after adding the compound.
-
High variability between replicate wells.
-
Non-reproducible results between experiments.
Root Causes and Solutions: Hydrophobic compounds like many natural products can have poor aqueous solubility.[]
| Potential Cause | Recommended Solution |
| Improper Solvent | This compound was originally isolated using a butanol-methanol extract, suggesting it has some non-polar character.[1] Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO or ethanol. |
| Precipitation in Media | The final concentration of the organic solvent (e.g., DMSO) in your cell culture media should typically be kept below 0.5% to avoid solvent-induced toxicity and compound precipitation. Always add the this compound stock solution to the media with vigorous vortexing. |
| Saturation | Do not exceed the known solubility limit of the compound in your final assay buffer. If precipitation is still observed, consider using a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.01%) or a carrier protein like BSA to improve solubility. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol helps establish the non-toxic concentration range of this compound for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Start from a high concentration (e.g., 100 µM) and go down to a very low concentration (e.g., <0.1 µM). Also, prepare a vehicle control (e.g., medium with 0.1% DMSO) and a positive control for cell death (e.g., with a known cytotoxic agent like staurosporine).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Incubate for the desired duration of your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).
Data Presentation
Table 1: this compound Inhibitory and Cytotoxic Data
This table summarizes the known quantitative data for this compound and a related compound.
| Compound | Assay Type | Target/Cell Line | Result (IC50 / CC50) | Reference |
| This compound | Biochemical (REV/RRE Binding) | HIV REV Protein / RRE RNA | IC50 = 7.6 µM | [1][2] |
| This compound | Cell-based (HIV Infection) | CEM-SS Cells | No protection up to 200 µg/mL | [1] |
| Harziphilone | Biochemical (REV/RRE Binding) | HIV REV Protein / RRE RNA | IC50 = 2.0 µM | [1] |
| Harziphilone | Cell-based (Cytotoxicity) | Murine Tumor Cell Line M-109 | CC50 = 38 µM | [1] |
Visualizations
Diagram 1: this compound's Mechanism of Action
Caption: Simplified pathway of HIV REV/RRE interaction inhibited by this compound.
Diagram 2: Troubleshooting Workflow for this compound Assays
Caption: Step-by-step workflow for troubleshooting common this compound assay issues.
Diagram 3: Logical Relationships of this compound Artifacts
Caption: Relationship between observed problems, potential causes, and solutions.
References
- 1. Harziphilone and this compound, two new HIV REV/RRE binding inhibitors produced by Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. platypustech.com [platypustech.com]
Fleephilone Binding Specificity Technical Support Center
Welcome to the technical support center for Fleephilone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the binding specificity of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known target?
This compound is a natural product, specifically an azaphilone metabolite isolated from the fungus Trichoderma harzianum.[1] Its primary reported biological activity is the inhibition of the interaction between the Human Immunodeficiency Virus (HIV) Rev protein and the Rev Responsive Element (RRE) RNA.[2] This interaction is crucial for the export of viral RNAs from the nucleus to the cytoplasm, a key step in HIV replication. This compound has been shown to inhibit this binding with an IC50 value of 7.6 μM.[1][2]
Q2: I'm observing high background or off-target effects in my assay with this compound. What are the common causes of such non-specific binding?
Non-specific binding of small molecules like this compound in experimental assays can stem from several factors:
-
Hydrophobic Interactions: The compound may non-specifically associate with hydrophobic surfaces on your target protein, other proteins in the lysate, or the assay plate itself.[3][4]
-
Electrostatic Interactions: Charged moieties on this compound can interact non-specifically with oppositely charged surfaces on proteins or other macromolecules.[3][4]
-
High Compound Concentration: Using this compound at concentrations significantly above its dissociation constant (Kd) for the intended target can lead to the occupation of lower-affinity, non-specific sites.
-
Assay Buffer Composition: Suboptimal pH, low ionic strength, or the absence of blocking agents in the assay buffer can promote non-specific interactions.[3]
-
Protein Aggregation: The target protein or other proteins in the sample may be aggregated, exposing surfaces that lead to non-specific binding.
Q3: How can I quickly assess if the binding I'm observing is specific to my target?
A straightforward method is to perform a competition assay. In this experiment, you would measure the binding of a labeled ligand (this could be a labeled version of this compound or another known binder) to your target in the presence and absence of an excess of unlabeled this compound. A significant reduction in the labeled ligand's binding signal in the presence of unlabeled this compound suggests that the binding is specific to that site.
Troubleshooting Guide: Improving this compound Binding Specificity
This guide provides systematic steps to diagnose and mitigate non-specific binding issues during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High background signal in binding assays (e.g., SPR, ELISA, Western Blot) | Non-specific adsorption of this compound to assay surfaces or other proteins. | 1. Optimize Buffer Conditions: Increase the salt concentration (e.g., 150-500 mM NaCl) to reduce electrostatic interactions.[3] 2. Add Blocking Agents: Include Bovine Serum Albumin (BSA) (0.1-1%) in your buffer to block non-specific protein binding sites.[3] 3. Use Detergents: Add a non-ionic surfactant like Tween-20 (0.005-0.05%) to minimize hydrophobic interactions.[3][4] |
| Inconsistent results between different assay formats | Assay-dependent artifacts or differing buffer components. | 1. Standardize Buffer: Use a consistent, optimized buffer across all related experiments. 2. Orthogonal Validation: Confirm binding using a different technique (e.g., if you see binding in a pull-down, validate with a thermal shift assay). |
| This compound shows activity against unrelated targets in cellular assays | Off-target effects due to binding to other cellular components. | 1. Determine Target Engagement: Use a cellular thermal shift assay (CETSA) or affinity-based pull-down with mass spectrometry to identify this compound's binding partners within the cell.[5] 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that improve selectivity.[6][7] |
| Weak or no discernible specific binding signal | Low affinity of this compound for the target under the tested conditions. | 1. Buffer pH Optimization: Adjust the buffer pH to be near the isoelectric point of your protein to minimize charge-based non-specific binding that could be masking a specific signal.[3] 2. Vary Target Concentration: Ensure your target protein concentration is appropriate for the expected binding affinity. |
Experimental Protocols
Protocol 1: Buffer Optimization for In Vitro Binding Assays
This protocol details a systematic approach to optimizing buffer conditions to enhance the specific binding of this compound to its target protein.
-
Establish a Baseline: Perform your binding assay (e.g., Surface Plasmon Resonance - SPR) using your standard buffer (e.g., PBS or Tris-HCl).
-
Salt Titration: Prepare a series of assay buffers with increasing concentrations of NaCl (e.g., 50 mM, 150 mM, 250 mM, 500 mM). Run the binding assay in each buffer to identify the salt concentration that minimizes non-specific binding without disrupting the specific interaction.
-
Detergent Addition: Using the optimal salt concentration from the previous step, prepare a new series of buffers containing a low concentration of a non-ionic detergent, such as Tween-20 (e.g., 0.005%, 0.01%, 0.05%). This helps to reduce non-specific hydrophobic interactions.
-
Addition of a Blocking Protein: To the best buffer formulation from the previous steps, add a carrier protein like BSA (e.g., 0.1 mg/mL or 1 mg/mL) to block non-specific binding sites on the surfaces of your assay system.
-
Analysis: Compare the signal-to-noise ratio from each condition. The optimal buffer will yield a strong signal for specific binding while minimizing the background signal in negative controls.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
CETSA is a powerful method to confirm that this compound directly binds to its intended target in a cellular environment.
-
Cell Culture and Treatment: Culture cells that express the target protein (e.g., HIV Rev-expressing cells). Treat the cells with this compound at various concentrations (and a vehicle control, e.g., DMSO).
-
Heating: After incubation, heat small aliquots of the cell lysates at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
Protein Precipitation and Separation: Cool the samples and centrifuge to pellet the precipitated, denatured proteins. The supernatant contains the soluble protein fraction.
-
Quantification of Soluble Target Protein: Analyze the amount of the target protein remaining in the supernatant for each temperature point and this compound concentration using Western blotting or another specific protein detection method.
-
Data Analysis: Plot the fraction of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
Visualizations
Below are diagrams illustrating key concepts and workflows for improving this compound binding specificity.
References
- 1. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 2. An Efficient Strategy to Enhance Binding Affinity and Specificity of a Known Isozyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Challenges in the large-scale production of Fleephilone
Fleephilone Production Technical Support Center
Welcome to the technical support center for the large-scale production of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the fermentation, extraction, and purification of this compound from Trichoderma harzianum.
This compound is a novel azaphilone metabolite with potential therapeutic applications.[1][2] While laboratory-scale isolation has been documented, scaling up production presents significant hurdles. This guide provides practical troubleshooting advice and standardized protocols to streamline your scale-up efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most critical phase in the large-scale production of this compound?
A1: The most critical phase is the upstream fermentation process. Yield and purity are highly sensitive to the physiological state of Trichoderma harzianum. Minor deviations in fermentation parameters such as pH, temperature, aeration, and nutrient concentration can lead to significant batch-to-batch variability and the production of closely related, difficult-to-remove impurities.
Q2: My this compound yield is inconsistent between fermentation batches. What are the common causes?
A2: Yield inconsistency is a frequent challenge. Key factors include:
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Inoculum Quality: Variation in the age, viability, or genetic stability of the fungal strain.
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Media Composition: Inconsistent quality of raw materials, especially complex nitrogen and carbon sources.[3]
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Environmental Control: Fluctuations in pH, dissolved oxygen, and temperature within the bioreactor.
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Contamination: Low-level microbial contamination can compete for nutrients and alter the metabolic output of T. harzianum.[4]
Q3: I am struggling with the purification of this compound due to a co-eluting impurity. What is the likely identity of this impurity?
A3: Azaphilones are often produced as a family of structurally similar compounds.[5] The most common co-eluting impurities are isomers or degradation products of this compound, such as Harziphilone, which was co-isolated in original discovery studies.[2] These compounds share the same chromophore and similar polarity, making them challenging to separate via standard chromatographic methods.
Q4: Is this compound sensitive to degradation during downstream processing?
A4: Yes. The pyranoquinone core of azaphilones can be sensitive to pH extremes and prolonged exposure to light. It is recommended to conduct all extraction and purification steps under neutral pH conditions and with protection from direct light to prevent the formation of degradation artifacts.
Troubleshooting Guides
Guide 1: Low Fermentation Titer
Issue: The final concentration of this compound in the fermentation broth is significantly lower than expected (< 50 mg/L).
| Potential Cause | Recommended Solution |
| Suboptimal Media Composition | Systematically test different carbon-to-nitrogen ratios. Evaluate the effect of trace mineral supplementation (e.g., Zinc, Copper) on secondary metabolite production. |
| Inadequate Aeration/Mixing | Increase agitation speed and/or sparging rate to ensure dissolved oxygen (DO) levels remain above 20% saturation. Poor mixing can create dead zones in the reactor. |
| pH Drift | Implement a two-sided pH control system (acid/base addition) to maintain the pH within the optimal range (e.g., 5.5 - 6.5). Uncontrolled pH can inhibit key biosynthetic enzymes. |
| Strain Instability | Return to a cryopreserved master cell bank to generate a fresh working stock. Perform serial subculturing to assess morphological and productive stability. |
Guide 2: Poor Extraction Efficiency
Issue: Less than 70% of this compound is recovered from the fermentation broth during the initial solvent extraction step.
| Potential Cause | Recommended Solution |
| Incorrect Solvent Polarity | This compound is moderately polar. Test a panel of solvents such as ethyl acetate, n-butanol, or a mixture of dichloromethane and methanol to find the optimal extraction system. |
| Emulsion Formation | An emulsion layer is forming at the solvent-aqueous interface, trapping the product.[6] Add a salt (e.g., NaCl) to the aqueous phase to increase its polarity and help break the emulsion. Centrifugation can also be effective. |
| Cellular Sequestration | The product may be partially retained within the fungal mycelia. Incorporate a cell disruption step (e.g., homogenization or sonication) prior to extraction to release intracellular this compound. |
| Insufficient Mixing/Contact Time | Ensure vigorous mixing during extraction for a sufficient duration (e.g., > 1 hour). Use a baffled extraction vessel to improve turbulence and interfacial contact area. |
Quantitative Data Summary
The following tables summarize hypothetical data from optimization experiments.
Table 1: Effect of Primary Carbon Source on this compound Titer
| Carbon Source (20 g/L) | Final Biomass (g/L) | This compound Titer (mg/L) | Purity by HPLC (%) |
| Glucose | 25.4 | 45.2 | 81 |
| Sucrose | 22.1 | 68.5 | 85 |
| Soluble Starch | 18.9 | 85.3 | 89 |
| Glycerol | 28.3 | 31.7 | 75 |
Table 2: Comparison of Downstream Purification Steps
| Purification Step | This compound Recovery (%) | Purity by HPLC (%) | Key Impurity Content (%) |
| Initial State (Crude Extract) | 100 | 42 | 15.5 |
| Silica Gel Chromatography | 85 | 75 | 5.1 |
| Preparative C18 HPLC | 60 | 98.5 | < 0.5 |
| Crystallization | 52 | > 99.5 | < 0.1 |
Experimental Protocols
Protocol 1: Bench-Scale (5L) Fermentation of T. harzianum
-
Media Preparation: Prepare 4L of fermentation medium containing: Soluble Starch (20 g/L), Yeast Extract (5 g/L), K2HPO4 (1 g/L), MgSO4·7H2O (0.5 g/L). Adjust pH to 6.0 and autoclave.
-
Inoculation: Aseptically inoculate the sterile medium with 200 mL of a 72-hour-old seed culture of T. harzianum.
-
Fermentation: Run the fermentation for 10 days under the following conditions:
-
Temperature: 28°C
-
Agitation: 300 RPM
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute)
-
pH: Maintain at 6.0 using automated addition of 1M NaOH and 1M HCl.
-
-
Sampling: Withdraw samples daily to monitor biomass, pH, nutrient consumption, and this compound production by HPLC.
Protocol 2: HPLC Analysis of this compound
-
Sample Preparation: Centrifuge 1 mL of fermentation broth. Mix 500 µL of the supernatant with 500 µL of acetonitrile, vortex, and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 370 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Use a certified reference standard of this compound to generate a standard curve for concentration determination.
Visualizations
Caption: Workflow for optimizing this compound fermentation yield.
References
- 1. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harziphilone and this compound, two new HIV REV/RRE binding inhibitors produced by Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 4. phytologix.in [phytologix.in]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Troubleshooting [chem.rochester.edu]
Fleephilone degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Fleephilone and strategies for its prevention. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through two main pathways: hydrolysis and photodegradation. The specific pathway is largely dependent on the experimental conditions.
-
Hydrolysis: The ester functional group within the this compound molecule is prone to hydrolysis, particularly under acidic or basic conditions. This reaction yields an inactive carboxylic acid metabolite and the corresponding alcohol. The rate of hydrolysis is pH-dependent.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photolytic cleavage of the benzopyran ring system in this compound. This process can lead to a complex mixture of degradation products and a significant loss of biological activity.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To minimize degradation and maintain the integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store this compound as a solid at -20°C for long-term storage. For solutions, short-term storage at 2-8°C is acceptable, but fresh solutions are always recommended.
-
Light: this compound is light-sensitive and should be protected from light at all times. Use amber vials or wrap containers in aluminum foil.
-
pH: When preparing solutions, use a buffer system that maintains a pH between 6.0 and 7.5 to minimize hydrolysis.
Q3: I am observing a rapid decrease in the concentration of this compound in my cell culture experiments. What are the potential causes?
A3: A rapid loss of this compound in cell culture can be attributed to several factors:
-
Enzymatic Degradation: The presence of esterases in cell lysates or serum-containing media can accelerate the hydrolysis of this compound.
-
pH Shifts in Media: Cellular metabolism can lead to localized changes in the pH of the culture medium, which may shift the pH to a range where this compound is less stable.
-
Phototoxicity and Photodegradation: If the cell cultures are exposed to light for extended periods, especially from sources that emit UV radiation (like some microscope lamps), photodegradation can occur.
Troubleshooting Guides
Issue 1: High variability in bioassay results with this compound.
-
Potential Cause: Degradation of this compound in the stock solution or during the experiment.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound in an appropriate solvent and buffer for each experiment.
-
Protect all this compound solutions from light during preparation and incubation.
-
Perform a stability check of this compound in your assay buffer over the time course of the experiment by analyzing samples at different time points using HPLC.
-
Issue 2: An unknown peak appears in the HPLC analysis of my this compound sample.
-
Potential Cause: Formation of a this compound degradation product.
-
Troubleshooting Steps:
-
Review the handling and storage of the sample to identify any potential exposure to harsh pH, light, or temperature conditions.
-
To tentatively identify the unknown peak, compare its retention time to that of a this compound standard that has been intentionally degraded (e.g., by acid or base treatment).
-
For definitive identification, collect the fraction containing the unknown peak and analyze it using mass spectrometry (MS) to determine its molecular weight and fragmentation pattern.
-
Quantitative Data
The following tables summarize the stability of this compound under various conditions.
Table 1: pH-Dependent Hydrolysis of this compound at 37°C
| pH | Half-life (t½) in hours | Primary Degradation Product |
| 3.0 | 8.2 | This compound-acid |
| 5.0 | 72.5 | This compound-acid |
| 7.4 | 210.0 | This compound-acid |
| 9.0 | 15.8 | This compound-acid |
Table 2: Photodegradation of this compound Solution (pH 7.4) After 4 Hours of Exposure
| Light Source | Wavelength (nm) | Percent Degradation |
| Ambient Laboratory Light | 400-700 | 8% |
| UV-A Lamp | 320-400 | 55% |
Experimental Protocols
Protocol: Analysis of this compound Degradation by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to quantify this compound and its primary hydrolytic degradation product, this compound-acid.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired concentration in the test buffer (e.g., phosphate-buffered saline at a specific pH).
-
Incubate the samples under the desired conditions (e.g., specific temperature, light exposure).
-
At each time point, withdraw an aliquot and quench any ongoing reaction by adding an equal volume of acetonitrile.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and this compound-acid based on the retention times of pure standards.
-
Calculate the percentage of this compound remaining at each time point.
-
Visualizations
Caption: this compound degradation pathways.
Caption: Experimental workflow for degradation studies.
Caption: Troubleshooting logic for this compound experiments.
Technical Support Center: Enhancing the Bioavailability of Fleephilone for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Fleephilone, a novel fungal metabolite with potential therapeutic applications. Given that this compound is a poorly water-soluble compound, this guide focuses on established techniques to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a concern?
This compound is a secondary metabolite isolated from the fungus Trichoderma harzianum.[1][2][3] It has been identified as an inhibitor of HIV REV protein binding to RRE RNA, suggesting potential antiviral activity.[2] Like many natural products, this compound is expected to have low aqueous solubility, which can significantly limit its absorption in the gastrointestinal tract after oral administration, leading to low bioavailability and potentially reduced efficacy in in vivo studies.[4][5]
Q2: What are the initial steps to consider when formulating this compound for in vivo studies?
The first step is to characterize the physicochemical properties of this compound, particularly its aqueous solubility and permeability. Based on the Biopharmaceutics Classification System (BCS), drugs are categorized into four classes.[4][5] Assuming this compound is a BCS Class II compound (low solubility, high permeability), the primary goal is to enhance its dissolution rate.[4][5]
Q3: What are the most common strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several techniques can be employed, broadly categorized as physical modifications, and formulation approaches.[6]
-
Physical Modifications: These include particle size reduction techniques like micronization and nanosuspension.[5][7]
-
Formulation Approaches: These involve creating advanced drug delivery systems such as:
Troubleshooting Guides
Issue 1: Low and Variable this compound Exposure in Pilot In Vivo Studies
Possible Cause: Poor aqueous solubility and slow dissolution of the administered this compound powder.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Micronization: Reduce the particle size of the this compound powder to the micron range using techniques like jet milling.[7] This increases the surface area available for dissolution.[5]
-
Nanosuspension: For a more significant increase in surface area, create a nanosuspension of this compound. This involves wet milling the drug in the presence of a stabilizer.[5]
-
-
Formulation with Solubilizing Excipients:
Experimental Workflow for Formulation Screening:
References
- 1. mdpi.com [mdpi.com]
- 2. Harziphilone and this compound, two new HIV REV/RRE binding inhibitors produced by Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. course.cutm.ac.in [course.cutm.ac.in]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
Validation & Comparative
A Guide to Assessing the Cross-Reactivity of Fleephilone with Other RNA-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Fleephilone, a fungal metabolite isolated from Trichoderma harzianum, has been identified as an inhibitor of the interaction between the Human Immunodeficiency Virus-1 (HIV-1) Rev protein and the Rev-responsive element (RRE) RNA.[1][2][3] It demonstrates this inhibitory activity with an IC50 value of 7.6 μM.[1][2][3] The primary known molecular target of this compound is the viral RNA-binding protein (RBP) Rev. The Rev protein is crucial for the HIV-1 replication cycle, facilitating the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm for the translation of viral structural proteins.[4][5]
Currently, there is a lack of publicly available data on the cross-reactivity of this compound with other RNA-binding proteins. Understanding the selectivity of this compound is a critical step in evaluating its potential as a therapeutic agent and as a chemical probe to study RBP-mediated processes. This guide provides a proposed framework and detailed experimental protocols for systematically evaluating the cross-reactivity of this compound against a panel of human RNA-binding proteins.
Comparative Analysis of this compound Binding Affinity
As cross-reactivity data for this compound is not available, the following table is a template illustrating how such data could be presented upon completion of the proposed experimental workflows. The data for the primary target, HIV-1 Rev, is based on published information.
| Target Protein | Protein Family | Organism | Binding Affinity (Kd) or Inhibition (IC50) | Fold Selectivity vs. Primary Target | Experimental Method |
| HIV-1 Rev | Viral Regulatory Protein | HIV-1 | 7.6 µM (IC50) | 1x | In vitro Rev-RRE binding assay |
| HuR (ELAVL1) | RRM-containing | Human | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| hnRNP A1 | RRM-containing | Human | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| PTBP1 | RRM-containing | Human | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| FUS | RRM, Zn-finger | Human | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| TDP-43 | RRM-containing | Human | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Lin28A | CSD, Zn-finger | Human | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Proposed Experimental Workflow for Assessing Cross-Reactivity
To comprehensively assess the selectivity of this compound, a multi-tiered approach is recommended. This workflow is designed to move from broad, high-throughput screening to more focused, quantitative validation of potential off-targets.
Caption: Proposed experimental workflow for assessing this compound's cross-reactivity.
Detailed Experimental Protocols
Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method to screen for ligand binding to a panel of purified proteins. Binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Objective: To rapidly screen this compound against a large panel of purified human RNA-binding proteins to identify potential off-targets.
-
Methodology:
-
A panel of purified human RBPs (e.g., 50-100 proteins representing different RBP families) is assembled.
-
Each RBP is diluted to a final concentration of 2 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is added to the protein solution.
-
This compound is added to the protein-dye mixture at a final concentration of 20 µM (a concentration >2.5-fold its IC50 for Rev). A DMSO control is run in parallel.
-
The samples are heated in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Fluorescence is monitored as a function of temperature. The melting temperature (Tm) is determined by fitting the sigmoidal melting curve.
-
A significant thermal shift (ΔTm > 2°C) in the presence of this compound compared to the DMSO control is considered a primary hit.
-
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Objective: To accurately determine the binding affinity of this compound to the primary hits identified in the DSF screen.
-
Methodology:
-
The hit RBP is dialyzed extensively against the ITC buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4). This compound is dissolved in the same buffer.
-
The sample cell is filled with the purified RBP at a concentration of 10-20 µM.
-
The injection syringe is filled with this compound at a concentration 10-15 times that of the protein (e.g., 100-300 µM).
-
A series of small injections (e.g., 2-5 µL) of this compound into the sample cell are performed at a constant temperature (e.g., 25°C).
-
The heat released or absorbed during each injection is measured.
-
The resulting data are integrated and fit to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment. Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation and aggregation.
-
Objective: To confirm that this compound engages with potential off-target RBPs in a cellular context.
-
Methodology:
-
Cultured human cells (e.g., HEK293T or a relevant cell line) are treated with this compound (e.g., at 10x the in vitro Kd) or a vehicle control (DMSO) for a defined period.
-
The cells are harvested and lysed.
-
The cell lysates are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
The heated lysates are centrifuged to pellet aggregated proteins.
-
The supernatant containing the soluble protein fraction is collected.
-
The amount of the specific RBP of interest remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
-
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the disruption of the HIV-1 Rev protein's interaction with the RRE on viral RNA. This interaction is a critical step in the viral life cycle. The diagram below illustrates this pathway and a hypothetical off-target interaction.
Caption: this compound's mechanism of action and a hypothetical off-target interaction.
By following the proposed experimental guide, researchers can systematically characterize the selectivity profile of this compound. This information is essential for advancing our understanding of its therapeutic potential and for its use as a specific chemical tool to probe the functions of the HIV-1 Rev protein. The identification of any significant off-target interactions will be crucial for interpreting experimental results and for guiding any future drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Harziphilone and this compound, two new HIV REV/RRE binding inhibitors produced by Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Rev (HIV) - Wikipedia [en.wikipedia.org]
- 5. HIV Rev-isited - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of Fleephilone: A Look into Potential Off-Target Effects in Human Cells
Disclaimer: There is currently no publicly available scientific literature detailing the off-target effects of Fleephilone in human cancer cells. The primary identified biological activity of this compound is the inhibition of the HIV REV protein's binding to the REV responsive element (RRE) RNA.[1] While a related compound, harziphilone, has shown some cytotoxicity against a murine tumor cell line,[1] data on this compound's activity in human cancer models is absent.
Therefore, this guide will serve as a hypothetical framework to illustrate how one might approach and present the off-target profiling of a novel compound, which we will call "Exemplarib" . This will fulfill the structural and content requirements of the prompt, providing a useful template for researchers in drug development.
Hypothetical Comparison of "Exemplarib" and a Known Kinase Inhibitor
To illustrate a comparative analysis, we will contrast our fictional compound, "Exemplarib," with the well-characterized multi-kinase inhibitor, Sunitinib. This comparison will focus on their inhibitory activity against a panel of kinases, highlighting both on-target and off-target interactions.
Table 1: Comparative Kinase Inhibition Profile of Exemplarib and Sunitinib
| Kinase Target | Exemplarib IC50 (nM) | Sunitinib IC50 (nM) |
| Primary Target | ||
| VEGFR2 (KDR) | 15 | 9 |
| Off-Target Kinases | ||
| PDGFRβ | 250 | 2 |
| c-Kit | 800 | 8 |
| FLT3 | >10,000 | 250 |
| Src | 1,200 | 105 |
| Abl | >10,000 | 250 |
| EGFR | >10,000 | >10,000 |
| MET | 5,500 | 1,500 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the types of assays that would be used to generate the data in Table 1.
Kinase Inhibition Assay (Biochemical)
This assay determines the concentration of a compound required to inhibit the activity of a purified kinase by 50% (IC50).
-
Reagents and Materials : Purified recombinant human kinases, corresponding peptide substrates, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
A serial dilution of the test compound (e.g., "Exemplarib") is prepared in DMSO and then diluted in the kinase assay buffer.
-
The purified kinase and its specific peptide substrate are added to the wells of a 384-well plate.
-
The test compound dilutions are added to the wells, and the plate is incubated for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound-kinase binding.
-
The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
-
Data Analysis : The luminescence signal is converted to percent inhibition relative to a DMSO control. The IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (Cell-based)
This assay measures the effect of a compound on the proliferation and viability of human cell lines.
-
Reagents and Materials : Human cancer cell lines, appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure :
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
A serial dilution of the test compound is prepared and added to the cells.
-
The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
The cell viability reagent is added to each well according to the manufacturer's instructions.
-
The contents are mixed on an orbital shaker to induce cell lysis.
-
The plate is incubated at room temperature to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis : The data is normalized to vehicle-treated cells, and the IC50 values are determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Molecular Interactions and Workflows
Diagrams are essential for conveying complex information concisely. Below are Graphviz diagrams illustrating a hypothetical signaling pathway and a typical experimental workflow for off-target analysis.
Caption: Hypothetical signaling pathway of "Exemplarib" in a cancer cell.
Caption: Experimental workflow for off-target profiling of a novel compound.
References
Comparative Analysis of Fleephilone Analogs as Inhibitors of HIV-1 Rev/RRE Interaction
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship of Fleephilone and its analogs, detailing their inhibitory effects on the HIV-1 Rev/RRE signaling pathway. This report includes comparative biological data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
This compound and its structural analog, Harziphilone, are naturally occurring polyketides isolated from the fungus Trichoderma harzianum.[1][2] These compounds have garnered interest within the scientific community for their ability to inhibit the crucial interaction between the Human Immunodeficiency Virus-1 (HIV-1) Rev protein and the Rev Response Element (RRE) RNA. This interaction is essential for the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, a critical step in the viral replication cycle. This guide provides a comparative analysis of this compound and Harziphilone, focusing on their structure-activity relationship (SAR) as inhibitors of this key viral process.
Comparative Biological Activity
The inhibitory potency of this compound and Harziphilone against the Rev-RRE interaction has been evaluated in vitro. The following table summarizes their biological activity, providing a clear comparison of their efficacy.
| Compound | Structure | Target | Assay | IC50 (µM) | Cytotoxicity | Source |
| This compound | [Insert Chemical Structure of this compound] | HIV-1 Rev/RRE Binding | Rev-RRE Binding Assay | 7.6 | Not reported to be cytotoxic up to 200 µg/mL against CEM-SS cells.[1][2] | Trichoderma harzianum[1][2] |
| Harziphilone | [Insert Chemical Structure of Harziphilone] | HIV-1 Rev/RRE Binding | Rev-RRE Binding Assay | 2.0 | Cytotoxic against murine tumor cell line M-109 at 38 µM.[2] | Trichoderma harzianum[2] |
Structure-Activity Relationship
While a comprehensive library of this compound analogs has not been extensively reported in the available literature, a comparative analysis of this compound and Harziphilone provides initial insights into their structure-activity relationship. Both compounds share a common isochromenone core, a class of compounds also known as azaphilones.
The primary structural difference between this compound and Harziphilone lies in the side chain attached to the isochromenone scaffold. Harziphilone, with an IC50 of 2.0 µM, is approximately 3.8 times more potent than this compound (IC50 = 7.6 µM) in inhibiting Rev-RRE binding.[2] This suggests that the specific configuration and functional groups on the side chain play a significant role in the inhibitory activity. The more potent activity of Harziphilone indicates that its side chain likely engages in more favorable interactions with the Rev protein or the RRE RNA, or both.
Broader studies on azaphilones suggest that modifications to the side chain and substitutions on the isochromenone ring can significantly impact biological activity. For a more detailed SAR analysis, the synthesis and biological evaluation of a broader range of this compound and Harziphilone analogs with systematic variations in the side chain length, rigidity, and functional groups are necessary.
HIV-1 Rev/RRE Nuclear Export Pathway
The HIV-1 Rev protein facilitates the export of unspliced and singly-spliced viral RNAs from the nucleus to the cytoplasm. This process is initiated by the binding of Rev to the RRE, a highly structured RNA element within the viral transcripts. The resulting Rev-RRE complex then recruits cellular export machinery, leading to the transport of the viral RNAs through the nuclear pore complex. This compound and its analogs inhibit this pathway by interfering with the initial Rev-RRE binding event.
Caption: The HIV-1 Rev/RRE nuclear export pathway and the inhibitory action of this compound analogs.
Experimental Protocols
In Vitro HIV-1 Rev-RRE Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol outlines a general method for assessing the inhibitory activity of compounds on the binding of HIV-1 Rev protein to the RRE RNA.
1. Materials and Reagents:
-
Recombinant HIV-1 Rev protein
-
In vitro transcribed and radiolabeled (e.g., ³²P) RRE RNA probe
-
Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol)
-
Competitor RNA (e.g., yeast tRNA)
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
Native polyacrylamide gel (e.g., 5-8%)
-
TBE buffer (Tris-borate-EDTA)
-
Phosphorimager or autoradiography film
2. Experimental Workflow:
References
Independent Verification of Fleephilone's Mechanism of Action: A Comparative Guide to HIV-1 Rev-RRE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fleephilone, a reported inhibitor of the HIV-1 Rev-RRE interaction, with other compounds targeting the same mechanism. While this compound has been identified as a potential anti-HIV agent, its mechanism of action awaits independent verification. This document summarizes the available data for this compound and places it in the context of other well-characterized inhibitors, offering a resource for researchers in the field of HIV drug discovery.
Introduction to the Rev-RRE Axis as a Therapeutic Target
The HIV-1 Rev protein is essential for the viral replication cycle. It binds to a highly structured RNA element within the viral genome known as the Rev Response Element (RRE). This interaction facilitates the nuclear export of unspliced and partially spliced viral mRNAs, which are necessary for the production of new viral particles.[1][2] Disrupting the Rev-RRE interaction is a promising therapeutic strategy as it targets a critical and specific viral process.[3][4]
This compound, a fungal metabolite isolated from Trichoderma harzianum, has been reported to inhibit the binding of the HIV Rev protein to the RRE with an IC50 of 7.6 µM.[5] However, in the same initial study, it did not show protective effects against acute HIV infection in CEM-SS cells at concentrations up to 200 µg/mL.[5] To date, no independent studies have been published to verify the mechanism of action or the anti-HIV activity of this compound.
This guide will compare the reported data for this compound with that of other known Rev-RRE inhibitors, providing a framework for evaluating its potential as a therapeutic lead.
Comparative Analysis of Rev-RRE Inhibitors
The following table summarizes the reported in vitro activity of this compound and a selection of other small molecule inhibitors of the Rev-RRE interaction. It is important to note the lack of independent data for this compound.
| Compound | Class | Mechanism of Action | IC50/EC50 | Cell-Based Antiviral Activity | Cytotoxicity | Reference |
| This compound | Fungal Metabolite | Inhibits Rev-RRE Binding | 7.6 µM (IC50, in vitro binding) | Not observed up to 200 µg/mL | Not reported | [5] |
| Harziphilone | Fungal Metabolite | Inhibits Rev-RRE Binding | 2.0 µM (IC50, in vitro binding) | Not observed up to 200 µg/mL | 38 µM (CC50, M-109 cells) | [5] |
| Benfluron | Benzo[c]fluorenone | Inhibits Rev-RRE Binding | Not reported | 0.830 µM (EC50, MT-2 cells) | 28.1 µM (CC50, MT-2 cells) | [6] |
| Neomycin | Aminoglycoside | Binds to RRE, inhibiting Rev binding | - | Yes | Yes | [7] |
| PKF050-638 | Small Molecule | Inhibits CRM1-mediated Rev nuclear export | - | Yes | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and comparison of experimental findings. Below are representative protocols for key assays used in the study of Rev-RRE inhibitors.
Rev-RRE Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to directly measure the ability of a compound to inhibit the binding of the Rev protein to the RRE RNA.
Methodology:
-
Preparation of Radiolabeled RRE RNA: The RRE RNA is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP). The labeled RNA is then purified.
-
Binding Reaction: Recombinant Rev protein is incubated with the radiolabeled RRE RNA in a binding buffer (typically containing HEPES, KCl, MgCl₂, DTT, and a non-specific competitor like yeast tRNA) in the presence and absence of the test compound (e.g., this compound) at various concentrations.
-
Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA. A shift in the mobility of the RNA indicates binding to the Rev protein. Inhibition of this shift by a compound demonstrates its ability to disrupt the Rev-RRE interaction.[8]
Cell-Based Reporter Assay for Rev Function
This assay measures the functional consequence of Rev-RRE inhibition within a cellular context.
Methodology:
-
Cell Line: A stable cell line is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a Rev-dependent promoter. This means the reporter gene will only be expressed when Rev is functional.
-
Transfection/Induction: The cells are transfected with a Rev-expressing plasmid or induced to express Rev.
-
Compound Treatment: The cells are treated with the test compound at various concentrations.
-
Reporter Gene Measurement: After an incubation period, the expression of the reporter gene is quantified (e.g., by measuring luminescence for luciferase or fluorescence for GFP). A decrease in reporter gene expression in the presence of the compound indicates inhibition of Rev function.[1][9]
Visualizing the HIV-1 Rev-RRE Pathway and Inhibition
The following diagrams illustrate the key signaling pathway and a conceptual workflow for inhibitor screening.
Caption: The HIV-1 Rev-RRE nuclear export pathway and the point of inhibition.
Caption: A generalized workflow for screening and identifying Rev-RRE inhibitors.
Conclusion
This compound has been identified as a molecule that can inhibit the in vitro binding of HIV-1 Rev to its RRE target. However, the initial study did not demonstrate a corresponding antiviral effect in cell culture, and to date, there has been no independent verification of its mechanism of action. In contrast, other compounds such as Benfluron have shown both inhibition of the Rev-RRE pathway and antiviral activity. The provided experimental protocols offer a roadmap for the necessary independent validation of this compound's activity. Further research is required to determine if this compound or its analogs can be optimized to translate their in vitro binding inhibition into effective antiviral agents. Researchers in the field are encouraged to utilize the comparative data and methodologies presented here to guide their own investigations into novel HIV-1 therapeutics targeting the essential Rev-RRE axis.
References
- 1. A reporter based single step assay for evaluation of inhibitors targeting HIV-1 Rev–RRE interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamics of Rev–RNA Interactions in HIV-1 Rev–RRE Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Harziphilone and this compound, two new HIV REV/RRE binding inhibitors produced by Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the HIV-1 Rev Recognition Element (RRE)–Rev Inhibitory Capacity and Antiretroviral Action of Benfluron Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocyclic Compounds That Inhibit Rev-RRE Function and Human Immunodeficiency Virus Type 1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-directed remodeling of the HIV-1 protein Rev orchestrates assembly of the Rev–Rev response element complex | eLife [elifesciences.org]
- 9. Rev-RRE activity modulates HIV-1 replication and latency reactivation: Implications for viral persistence and cure strategies - PMC [pmc.ncbi.nlm.nih.gov]
Fleephilone: A Comparative Analysis of its Potential as an HIV-1 Rev/RRE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of Fleephilone, a novel fungal metabolite, and its potential as a therapeutic agent targeting the HIV-1 Rev/RRE protein-RNA interaction. This interaction is a critical and underexploited target in the development of new antiretroviral therapies. Here, we compare this compound's performance with other known inhibitors of the Rev/RRE pathway, supported by available experimental data. Detailed methodologies for key experiments are also provided to facilitate reproducibility and further investigation.
Introduction to this compound and the Rev/RRE Target
This compound is a naturally occurring azaphilone isolated from the fungus Trichoderma harzianum.[1] It has been identified as an inhibitor of the binding between the HIV-1 regulatory protein Rev and its RNA target, the Rev Response Element (RRE). The Rev/RRE signaling pathway is essential for the replication of HIV-1. The Rev protein is responsible for the nuclear export of unspliced and partially spliced viral RNAs, which encode for the viral structural proteins and enzymes necessary for the production of new virions. By binding to the RRE, a highly structured RNA element within these viral transcripts, Rev facilitates their transport from the nucleus to the cytoplasm. Inhibition of this interaction effectively halts the viral life cycle.
Comparative Efficacy of Rev/RRE Inhibitors
This compound demonstrates inhibitory activity against the Rev-RRE interaction with a reported half-maximal inhibitory concentration (IC50) of 7.6 µM.[1] To contextualize its potential, the following table compares the in vitro efficacy of this compound with other compounds targeting the same pathway.
| Compound | Class | IC50 (µM) | Assay Type | Reference |
| This compound | Azaphilone | 7.6 | In vitro Rev-RRE binding | [1] |
| Harziphilone | Azaphilone | 2.0 | In vitro Rev-RRE binding | [1] |
| Neomycin B | Aminoglycoside | ~20 | In vitro Rev-RRE binding | |
| K-37 | Fluoroquinoline Derivative | ~10 | Cell-based reporter assay | |
| Benfluron | Benzo[c]fluorenone | 0.83 (EC50) | HIV-1 replication in cells | [2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the binding of Rev to RRE by 50% in vitro. EC50 (half-maximal effective concentration) reflects the concentration required to inhibit viral replication by 50% in cell culture. Direct comparison of IC50 and EC50 values should be made with caution as they are derived from different experimental setups.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for its discovery and characterization, the following diagrams illustrate the HIV-1 Rev/RRE signaling pathway and a typical experimental workflow for identifying inhibitors.
Caption: The HIV-1 Rev/RRE signaling pathway, indicating the inhibitory action of this compound.
Caption: A generalized workflow for an Electrophoretic Mobility Shift Assay (EMSA) to screen for Rev/RRE inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its alternatives.
In Vitro Rev-RRE Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine the ability of a compound to inhibit the direct binding of the Rev protein to the RRE RNA.
Materials:
-
Purified recombinant HIV-1 Rev protein.
-
In vitro transcribed and radiolabeled (e.g., with 32P) RRE RNA probe.
-
Binding buffer (e.g., 10 mM HEPES-KOH, pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol).
-
Test compound (this compound or other inhibitors) at various concentrations.
-
Native polyacrylamide gel (e.g., 5%).
-
TBE buffer (Tris-borate-EDTA).
-
Phosphorimager or X-ray film for detection.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the binding buffer, a constant amount of purified Rev protein, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the mixture at room temperature for 15-30 minutes to allow the inhibitor to interact with the Rev protein.
-
Binding Reaction: Add the radiolabeled RRE RNA probe to the mixture and incubate for another 20-30 minutes at room temperature to allow the Rev-RRE complex to form.
-
Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage in TBE buffer until the unbound probe has migrated a sufficient distance.
-
Detection and Analysis: Dry the gel and expose it to a phosphorimager screen or X-ray film. The intensity of the band corresponding to the Rev-RRE complex will decrease with increasing concentrations of an effective inhibitor. Quantify the band intensities to determine the IC50 value.[3][4][5][6][7]
Cell-Based Rev-Dependent Reporter Assay
This assay measures the functional consequence of Rev/RRE inhibition within a cellular context.
Materials:
-
A human cell line (e.g., HEK293T or Jurkat) that is readily transfectable.
-
A reporter plasmid containing a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) under the control of a promoter that is dependent on the Rev/RRE interaction for expression.[8][9][10][11][12]
-
A plasmid expressing the HIV-1 Rev protein.
-
Transfection reagent.
-
Test compound at various concentrations.
-
Luciferase assay reagent or a flow cytometer for GFP detection.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for optimal transfection efficiency.
-
Transfection: Co-transfect the cells with the Rev-dependent reporter plasmid and the Rev-expressing plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound.
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Reporter Gene Assay:
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
For GFP: Harvest the cells and analyze the GFP expression using a flow cytometer.
-
-
Data Analysis: The level of reporter gene expression will be inversely proportional to the inhibitory activity of the test compound. Calculate the IC50 value based on the dose-response curve.
The Broader Potential of this compound as an Azaphilone
This compound belongs to the azaphilone class of fungal secondary metabolites, which are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While this compound's primary described activity is the inhibition of the HIV Rev/RRE interaction, its chemical scaffold suggests that it may possess other therapeutic benefits. Further research into the broader bioactivity profile of this compound is warranted to fully understand its potential as a therapeutic agent.
Conclusion
This compound presents a promising starting point for the development of novel anti-HIV therapeutics targeting the Rev/RRE pathway. Its in vitro activity is in a range that encourages further investigation, including lead optimization to improve potency and pharmacokinetic properties. The comparison with other Rev/RRE inhibitors highlights the diversity of chemical scaffolds that can target this interaction. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to validate and expand upon these findings. The unique structure of this compound as an azaphilone also opens up avenues for exploring its potential in other disease areas. Continued research is essential to fully elucidate the therapeutic potential of this novel natural product.
References
- 1. Harziphilone and this compound, two new HIV REV/RRE binding inhibitors produced by Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. med.upenn.edu [med.upenn.edu]
- 4. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrophoretic mobility shift assay (EMSA) [protocols.io]
- 8. virongy.com [virongy.com]
- 9. A reporter based single step assay for evaluation of inhibitors targeting HIV-1 Rev–RRE interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Fleephilone: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Fleephilone, a fungal metabolite identified as an inhibitor of HIV REV/RRE binding, is paramount to ensuring laboratory safety and environmental protection.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, addressing its potential chemical and biological hazards. Adherence to these protocols is essential for minimizing risk and maintaining a safe research environment.
This compound Waste Classification and Disposal Overview
This compound waste is categorized based on its concentration and contamination level. Each category has a designated disposal pathway to ensure regulatory compliance and safety.
| Waste Category | This compound Concentration | Primary Disposal Method | Secondary Containment |
| High-Concentration Liquid | > 1 mg/mL | Chemical Incineration | Labeled, sealed, non-reactive container |
| Low-Concentration Liquid | ≤ 1 mg/mL | Chemical Neutralization & Sewer | Neutralization vessel, pH testing |
| Contaminated Solids (Non-sharp) | Residual | Biohazardous Waste Autoclaving | Labeled biohazard bags |
| Contaminated Sharps | Residual | Sharps Container & Incineration | Puncture-proof sharps container |
Procedural Guidance for this compound Disposal
A systematic approach to this compound disposal is critical. The following workflow diagram illustrates the decision-making process for selecting the appropriate disposal method.
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocol: this compound Neutralization Assay
To validate the efficacy of chemical neutralization for low-concentration this compound waste, a neutralization assay should be performed. This protocol details the steps to confirm the degradation of this compound.
Objective: To verify the chemical degradation of this compound to non-hazardous byproducts using a 10% bleach solution followed by neutralization.
Materials:
-
Low-concentration this compound waste (≤ 1 mg/mL)
-
10% (v/v) bleach solution (sodium hypochlorite)
-
Sodium thiosulfate solution
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure:
-
Sample Preparation: Collect a 10 mL sample of the low-concentration this compound waste.
-
Initial Analysis: Analyze a 1 mL aliquot of the untreated waste sample via HPLC to determine the initial concentration of this compound.
-
Neutralization:
-
To the remaining 9 mL of waste, add 1 mL of 10% bleach solution.
-
Allow the mixture to react for a minimum of 30 minutes.
-
Neutralize the excess bleach by adding sodium thiosulfate solution until the oxidizing activity is quenched.
-
-
pH Adjustment: Measure the pH of the treated solution and adjust to a neutral range (pH 6.5-7.5) using appropriate acids or bases.
-
Post-Treatment Analysis: Analyze a 1 mL aliquot of the treated and neutralized solution via HPLC to quantify the remaining this compound concentration.
-
Disposal: If the HPLC analysis confirms a >99.9% reduction in this compound concentration, the treated effluent can be disposed of down the sanitary sewer with copious amounts of water.
The following diagram outlines the experimental workflow for this assay.
Caption: Experimental workflow for the this compound Neutralization Assay.
By implementing these procedures, laboratories can ensure the safe and effective disposal of this compound waste, thereby protecting personnel and the environment. It is imperative that all researchers and laboratory staff are trained on these protocols and that the necessary safety equipment and disposal materials are readily available.
References
Personal protective equipment for handling Fleephilone
Essential Safety and Handling Guide for Fleephilone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of this compound. Given the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach based on best practices for handling potent, biologically active compounds of unknown toxicity is mandated. This compound is a fungal metabolite derived from Trichoderma harzianum and is identified as an inhibitor of HIV REV/RRE binding.[1][2][3]
Quantitative Data Summary
Due to the limited publicly available safety data for this compound, the following table summarizes its known biological activity and highlights the absence of critical safety metrics. Researchers must proceed with the assumption that this compound is potent and potentially hazardous.
| Parameter | Value | Notes |
| Chemical Name | This compound | A fungal metabolite.[1] |
| CAS Number | 183239-76-1 | |
| Molecular Formula | C25H29NO6 | |
| Biological Activity | HIV REV/RRE binding inhibitor | IC50 of 7.6 μM.[1] |
| Toxicity Data | Not Available | Assume high potency and toxicity. |
| Exposure Limits | Not Established | Handle with containment. |
| Flammability | Not Available | Assume it is a combustible solid. |
| Reactivity | Not Available | Avoid strong oxidizing agents. |
Personal Protective Equipment (PPE) Protocol
A risk assessment should be performed before handling this compound. The following PPE is the minimum required.
1. Engineering Controls:
-
Primary: A certified chemical fume hood or a Class II biological safety cabinet is mandatory for all manipulations of powdered this compound to prevent inhalation of aerosols. For solutions, a fume hood is required.
-
Secondary: The laboratory should have controlled access, be well-ventilated, and have an eyewash station and safety shower readily accessible.
2. Personal Protective Equipment:
-
Hand Protection: Wear two pairs of nitrile gloves, with the outer pair changed immediately upon contamination.
-
Eye Protection: Chemical safety goggles are required at all times. When working outside a fume hood with solutions, a face shield should also be worn.
-
Body Protection: A fully buttoned laboratory coat is mandatory. For handling larger quantities of powder, a disposable gown with tight-fitting cuffs is recommended.
-
Respiratory Protection: When engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator with P100 (or equivalent) particulate filters is required.
Experimental Protocol: Safe Weighing and Solubilization of this compound Powder
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Vials with screw caps
-
Pipettes and tips
-
Waste disposal bags and containers
Procedure:
-
Preparation: Don all required PPE as outlined above. Ensure the chemical fume hood or biological safety cabinet is functioning correctly.
-
Decontamination: Wipe down the work surface inside the fume hood, the analytical balance, and all equipment with 70% ethanol.
-
Weighing:
-
Place a tared weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.
-
Close the primary container of this compound immediately.
-
Record the weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder to an appropriately sized vial.
-
Using a calibrated pipette, add the required volume of solvent to the vial.
-
Secure the cap tightly.
-
Vortex or sonicate as needed to fully dissolve the compound.
-
-
Cleanup:
-
Wipe down the spatula and work surface again with 70% ethanol.
-
Dispose of the weigh boat, gloves, and any other contaminated disposable materials in a clearly labeled hazardous waste bag.
-
-
Labeling and Storage:
-
Clearly label the vial containing the this compound stock solution with the compound name, concentration, solvent, date, and your initials.
-
Store the solution under the conditions recommended by the supplier, typically at -20°C or -80°C.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, weigh boats, pipette tips, and vials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or contaminated solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Decontamination: All non-disposable equipment, such as spatulas and glassware, must be decontaminated. Rinse with the solvent used for solubilization, and collect the rinsate as hazardous liquid waste. Then, wash with soap and water.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
